molecular formula C23H22NO6- B12367262 Fmoc-D-Glu-OAll

Fmoc-D-Glu-OAll

Cat. No.: B12367262
M. Wt: 408.4 g/mol
InChI Key: ORKKMGRINLTBPC-HXUWFJFHSA-M
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Description

Fmoc-D-Glu-OAll is a useful research compound. Its molecular formula is C23H22NO6- and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22NO6-

Molecular Weight

408.4 g/mol

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate

InChI

InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1

InChI Key

ORKKMGRINLTBPC-HXUWFJFHSA-M

Isomeric SMILES

C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Fmoc-D-Glu-OAll (α-Allyl Ester)

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Application in Cyclic Peptide Synthesis

Executive Summary

Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid α-allyl ester) is a specialized amino acid building block used primarily in the solid-phase synthesis of head-to-tail cyclic peptides . Unlike standard amino acid derivatives, this molecule features an allyl ester protection on the α-carboxylic acid and a free γ-carboxylic acid side chain.

This unique protecting group pattern enables the Side-Chain Anchoring Strategy : the glutamic acid is attached to the solid support via its side chain, leaving the N-terminus available for chain elongation and the C-terminus (protected by the allyl group) available for orthogonal deprotection and subsequent on-resin cyclization.

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers.

Chemical Identity & Structural Analysis

Nomenclature Alert: α-Allyl vs. γ-Allyl

CRITICAL: Distinction between the α-allyl and γ-allyl isomers is paramount. Confusing these two reagents will result in failed synthesis (incorrect cyclization topology).

  • This compound (This Guide):

    • Description: α-Allyl ester, free γ-carboxyl (side chain).

    • Application: C-terminal protection; Side-chain anchoring for head-to-tail cyclization.

    • CAS: 204251-86-5.[1][2][3]

  • Fmoc-D-Glu(OAll)-OH (Common Alternative):

    • Description: γ-Allyl ester (side chain), free α-carboxyl.

    • Application: Side-chain-to-side-chain cyclization (Stapled Peptides).[4]

    • CAS: 204251-33-2.[5][6][7][8][9]

Physicochemical Profile[4]
PropertySpecification
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid α-allyl ester
Abbreviation This compound
CAS Number 204251-86-5
Molecular Formula C₂₃H₂₃NO₆
Molecular Weight 409.43 g/mol
Chirality D-Enantiomer
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
Purity (HPLC) ≥ 98.0%
Optical Rotation [α]²⁰D dependent on solvent (typically negative in DMF)

Strategic Utility: The Side-Chain Anchoring Strategy

The primary utility of this compound lies in its ability to facilitate Head-to-Tail Cyclization on a solid support.

The Challenge

Cyclizing a peptide head-to-tail (N-terminus to C-terminus) in solution often leads to dimerization or oligomerization. Performing this reaction on a solid support (pseudo-dilution effect) favors intramolecular reaction. However, the peptide must be attached to the resin via a side chain to leave both termini free for cyclization.

The Solution

This compound allows the peptide to be anchored to the resin via the Glutamic acid side chain (γ-COOH).

  • Anchoring: The free γ-COOH is coupled to a hydroxyl-functionalized resin (e.g., Wang Resin) or amine resin (e.g., Rink Amide).

  • Elongation: The peptide chain is grown from the N-terminus (Fmoc removal).

  • Orthogonal Deprotection: The C-terminal α-Allyl group is removed using Palladium(0), which does not affect the side-chain anchor or Fmoc groups.

  • Cyclization: The free N-terminus attacks the now-free C-terminus.

  • Cleavage: The completed cyclic peptide is cleaved from the resin at the side chain (converting the Glu residue to Gln or Glu depending on the resin/linker).

Workflow Visualization

SPPS_Workflow cluster_legend Phase Start Resin (Wang/Rink) Step1 1. Anchoring (Coupling via Side Chain) Start->Step1 Reagent This compound (Free γ-COOH) Reagent->Step1 Step2 2. Chain Elongation (Standard Fmoc SPPS) Step1->Step2 Resin-Glu(OAll)-Fmoc Step3 3. Allyl Deprotection (Pd(PPh3)4 / PhSiH3) Step2->Step3 Linear Peptide Step4 4. Fmoc Removal (20% Piperidine) Step3->Step4 Free C-Terminus Step5 5. On-Resin Cyclization (PyBOP / DIEA) Step4->Step5 Free N & C Termini Step6 6. Cleavage (TFA Cocktail) Step5->Step6 Cyclized on Resin Product Cyclic Peptide (Side Chain Modified) Step6->Product Assembly Assembly Activation Activation Finalization Finalization

Figure 1: Solid-Phase Peptide Synthesis workflow utilizing this compound for head-to-tail cyclization via side-chain anchoring.[4][10][11][12][13]

Experimental Protocols

Resin Loading (Anchoring)
  • Resin: Wang Resin (for Glu acid C-terminus) or Rink Amide (for Gln amide C-terminus).

  • Reagents: this compound (3-5 eq), DIC (3-5 eq), DMAP (0.1 eq).

  • Solvent: DMF/DCM (1:1).

  • Procedure:

    • Swell resin in DCM for 30 min.

    • Dissolve amino acid and DIC in minimal DMF.

    • Add solution to resin, followed by catalytic DMAP.

    • Shake at room temperature for 2-4 hours.

    • Wash resin (DMF x3, DCM x3).

    • Cap unreacted sites with Acetic Anhydride/Pyridine if necessary.

Allyl Deprotection (Palladium Catalysis)

The allyl ester is orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups. It is removed using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a scavenger to trap the allyl cation.

  • Catalyst: Pd(PPh₃)₄ (0.1 - 0.2 eq).

  • Scavenger: Phenylsilane (PhSiH₃, 10-20 eq) OR N-Methylmorpholine (NMM) / Acetic Acid.

  • Solvent: Dry DCM (preferred) or DMF.

  • Procedure:

    • Wash resin with dry DCM to remove traces of DMF (which can coordinate Pd).

    • Prepare solution: Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM under Argon.

    • Add to resin and shake for 30 minutes in the dark (Pd is light sensitive).

    • Drain and repeat the treatment (2 x 30 min).

    • Crucial Wash: Wash extensively to remove Pd residues:

      • DCM x3

      • 0.5% Sodium Diethyldithiocarbamate (in DMF) x2 (Chelates Pd)

      • DMF x5

Mechanism of Allyl Removal

The reaction proceeds via a π-allyl palladium complex intermediate. The scavenger (nucleophile) attacks the allyl group, regenerating the Pd(0) catalyst and releasing the carboxylate.

Pd_Mechanism Substrate R-COO-Allyl Complex [R-COO- Pd(II) - π-Allyl] Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 Pd0->Complex Complex->Pd0 Regeneration Product R-COOH (Free Acid) Complex->Product Nucleophilic Attack Byproduct Allyl-Nu Complex->Byproduct Scavenger Nucleophile (PhSiH3) Scavenger->Complex

Figure 2: Catalytic cycle of Palladium-mediated allyl deprotection.

Storage and Stability

  • Temperature: Store at +2°C to +8°C.

  • Atmosphere: Desiccate; moisture sensitive.

  • Light: Protect from light (Fmoc group stability).

  • Shelf Life: 2 years if stored properly. Re-test purity (HPLC) before critical syntheses.

References

  • Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Grieco, P., et al. (2001). "Fmoc-Glu-OAll: A versatile building block for the synthesis of head-to-tail cyclic peptides." Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of protecting group stability and removal conditions).

  • Thieriet, N., et al. (2000). "Solid-phase synthesis of head-to-tail cyclic peptides." Tetrahedron Letters, 41(32), 6115-6119. (Methodology for Pd-catalyzed deprotection).

  • PubChem Compound Summary. "this compound (CAS 204251-86-5)."[2] National Center for Biotechnology Information.

Sources

Definitive Guide to Allyl-Protected Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and experimental differences between Fmoc-D-Glu-OAll and Fmoc-D-Glu(OAll)-OH . It is written for researchers and drug development professionals utilizing Solid-Phase Peptide Synthesis (SPPS).

This compound vs. Fmoc-D-Glu(OAll)-OH

Executive Summary: The Alpha vs. Gamma Distinction

In complex peptide synthesis, the placement of the allyl ester protection dictates the molecule's role. The difference lies in which carboxyl group is masked and which is free for coupling:

  • Fmoc-D-Glu(OAll)-OH (Side-Chain Protected): The

    
    -carboxyl  (side chain) is protected with an allyl ester.[1] The 
    
    
    
    -carboxyl is free.
    • Primary Use: Standard building block for introducing a Glutamic acid residue that will undergo side-chain modification (e.g., lactamization, stapling) later in the synthesis.

  • This compound (C-Terminal Protected): The

    
    -carboxyl  is protected with an allyl ester. The 
    
    
    
    -carboxyl (side chain) is free.
    • Primary Use: Specialized building block for side-chain anchoring . It allows the peptide to be attached to the resin via the Glutamic acid side chain, leaving the C-terminus protected (but removable) for strategies like on-resin Head-to-Tail cyclization.

Structural & Chemical Analysis
FeatureFmoc-D-Glu(OAll)-OH This compound
IUPAC Name Fmoc-D-glutamic acid

-allyl ester
Fmoc-D-glutamic acid

-allyl ester
CAS Number 204251-33-2 (D-isomer)144120-54-7 (L-isomer equivalent)
Free Carboxyl

-COOH
(Backbone coupling)

-COOH
(Side-chain coupling)
Protected Group

-CO-O-Allyl (Side chain)

-CO-O-Allyl (C-terminus)
Molecular Weight ~409.43 g/mol ~409.43 g/mol
Solubility DCM, DMF, NMPDCM, DMF, NMP
Strategic Role Orthogonal Side-Chain ManipulationSide-Chain Anchoring / Branching
Structural Visualization

The following diagram illustrates the connectivity differences. Note the position of the -OH (reactive site) versus the -OAll (protected site).

G cluster_0 Fmoc-D-Glu(OAll)-OH (Side-Chain Protected) cluster_1 This compound (Alpha-Carboxyl Protected) node_A Fmoc-NH node_B C-Alpha node_A->node_B node_C COOH (Free) node_B->node_C Main Chain node_D Side Chain (CH2-CH2) node_B->node_D node_E CO-O-Allyl (Protected) node_D->node_E Gamma Pos node_X Fmoc-NH node_Y C-Alpha node_X->node_Y node_Z CO-O-Allyl (Protected) node_Y->node_Z Main Chain node_W Side Chain (CH2-CH2) node_Y->node_W node_V COOH (Free) node_W->node_V Gamma Pos

Figure 1: Structural connectivity comparison. Green nodes indicate the reactive carboxyl group used for initial coupling.

Synthetic Utility & Applications
A. Fmoc-D-Glu(OAll)-OH: The "Stapling & Cyclization" Workhorse

This derivative is essential for orthogonal deprotection . In standard SPPS, the Fmoc group is removed by base (piperidine), and acid-labile side chains (e.g., tBu, Trt) are removed by TFA. The Allyl group is stable to both.

  • Workflow:

    • Incorporate Fmoc-D-Glu(OAll)-OH into the peptide chain.

    • Complete the peptide assembly.[2]

    • Selectively remove the Allyl group using Pd(PPh

      
      )
      
      
      
      while the peptide is still on the resin and other side chains remain protected.
    • Perform cyclization (e.g., coupling the now-free Glu side chain to a Lysine amine to form a lactam bridge).

    • Final cleavage with TFA.

B. This compound: The "Anchor" for Head-to-Tail Cyclization

This derivative is used when the Glutamic acid side chain serves as the attachment point to the solid support (resin).

  • Workflow:

    • React the free

      
      -COOH of this compound with a resin (e.g., Rink Amide or Wang).
      
    • The

      
      -COOH remains protected by the Allyl group.
      
    • Remove Fmoc and extend the peptide chain from the N-terminus.

    • Once the chain is complete, remove the N-terminal Fmoc and the C-terminal Allyl group (simultaneously or sequentially).

    • Perform Head-to-Tail cyclization (N-term amine to C-term acid) while the peptide remains anchored to the resin via the Glu side chain.

Experimental Protocols (Self-Validating Systems)

The following protocols utilize Palladium(0) chemistry. Success depends on the strict exclusion of oxygen, as Pd(PPh


)

is air-sensitive.
Protocol 1: Orthogonal Allyl Deprotection (On-Resin)

Applicable for removing the OAll group from Glu(OAll) or Glu-OAll.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ].[3]
  • Scavenger: Phenylsilane (PhSiH

    
    ) is preferred over morpholine due to higher efficiency and reduced side reactions.
    
  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Swell the resin (approx. 0.1 mmol peptide) in dry DCM for 15 minutes under Nitrogen/Argon flow.

  • Catalyst Solution: In a separate vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 - 0.2 eq) and Phenylsilane (10 - 20 eq) in dry DCM. Critical: This solution must be prepared immediately before use.
  • Reaction: Drain the resin and add the Catalyst Solution. Agitate gently (bubbling or shaking) for 30 minutes in the dark (wrap vessel in foil).

  • Repetition: Drain and repeat Step 3 with a fresh Catalyst Solution to ensure quantitative removal.

  • Washing (Crucial for Pd Removal):

    • DCM (3x)

    • DMF (3x)

    • DTC Wash: 0.02 M Sodium Diethyldithiocarbamate in DMF (2x 10 min). This chelates residual Palladium, preventing discoloration and poisoning of subsequent reactions.

    • DMF (3x)

Validation Check:

  • Perform a micro-cleavage of a resin sample. Analyze via HPLC/MS. The mass shift should correspond to the loss of the allyl group (-40 Da).

Protocol 2: On-Resin Lactamization (Glu-Lys Bridge)

Post-Allyl deprotection workflow for Fmoc-D-Glu(OAll)-OH.

  • Deprotection: Ensure both the Glu(OAll) and the partner Lys(Alloc) have been deprotected using Protocol 1.

  • Coupling: Add PyAOP (5 eq), HOAt (5 eq), and DIEA (10 eq) in NMP.

  • Time: React for 2–4 hours.

  • Validation: Kaiser test (ninhydrin) should be negative (colorless), indicating the free amines have reacted to form the cyclic amide.

Workflow Visualization

The following diagram depicts the divergent paths for these two derivatives.

Workflow cluster_GluOAll Path A: Fmoc-D-Glu(OAll)-OH (Side-Chain Modification) cluster_GluAlphaOAll Path B: this compound (Head-to-Tail Cyclization) StartA Coupling to Resin (Standard SPPS) StepA1 Peptide Elongation (Fmoc/tBu) StartA->StepA1 StepA2 Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) StepA1->StepA2 StepA3 Side-Chain Cyclization (Lactamization) StepA2->StepA3 EndA Final Cleavage (TFA) Yields: Cyclic Peptide StepA3->EndA StartB Anchor to Resin via Gamma-COOH StepB1 Remove Fmoc & Elongate Chain StartB->StepB1 StepB2 Remove N-term Fmoc & C-term Allyl (Pd) StepB1->StepB2 StepB3 Head-to-Tail Cyclization (On-Resin) StepB2->StepB3 EndB Cleave Linker Yields: Cyclic Peptide StepB3->EndB

Figure 2: Strategic workflows for Allyl-protected Glutamic acid derivatives.

References
  • Gomez-Martinez, P., et al. (1999). N-alpha-Fmoc-L-glutamic acid alpha-allyl ester as a tool for the synthesis of head-to-tail cyclic peptides. Journal of the Chemical Society, Perkin Transactions 1.

  • Kates, S. A., et al. (1993). Automated allyl chemistry for solid-phase peptide synthesis. Analytical Biochemistry.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Thieriet, N., et al. (2000). Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides. Tetrahedron Letters.

Sources

Fmoc-D-Glu-OAll molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, applications, and experimental protocols for Fmoc-D-Glu-OAll , specifically focusing on its critical role in the synthesis of cyclic peptides.

Advanced Building Block for Orthogonal Peptide Cyclization

Executive Summary

This compound (N-α-Fmoc-D-glutamic acid α-allyl ester) is a specialized amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). Unlike standard glutamic acid derivatives protected at the side chain (e.g., Fmoc-Glu(OtBu)-OH), this molecule features an allyl ester protection on the α-carboxyl group , leaving the side-chain (γ-carboxyl) free.

This unique protecting group architecture enables a specific synthetic strategy: side-chain anchoring . By attaching the glutamic acid residue to the solid support via its side chain, the N-terminus and C-terminus (protected by the allyl group) remain available for selective deprotection and subsequent head-to-tail cyclization while still attached to the resin.

Critical Disambiguation:

  • This compound: α-Allyl ester, γ-Carboxylic acid (Free side chain). Used for backbone cyclization.[1]

  • Fmoc-D-Glu(OAll)-OH: γ-Allyl ester, α-Carboxylic acid (Free backbone). Used for side-chain modification.[2][3]

Chemical Identity & Physical Properties[3][4][5]

The following data represents the physicochemical standards for this compound. Researchers should verify the specific isomer (L vs D) and regiochemistry (α vs γ) on their Certificate of Analysis (CoA) before use.

Molecular Specifications
PropertySpecification
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid α-allyl ester
Common Syntax This compound
Molecular Formula C₂₃H₂₃NO₆
Molecular Weight 409.43 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, DMSO; Insoluble in water
Purity Standard ≥ 98% (HPLC), Enantiomeric purity ≥ 99.5%
Storage +2°C to +8°C, Desiccated, Protect from light
Structural Visualization

The molecule consists of the Fmoc protecting group on the amine, an allyl ester on the alpha-carbon, and a free carboxylic acid on the gamma-carbon.

ChemicalStructure Figure 1: Functional Architecture of this compound Fmoc Fmoc Group (N-Terminus Protection) Backbone D-Glu Backbone (Chiral Center) Fmoc->Backbone Amide Bond AlphaEster α-Allyl Ester (-OAll) (C-Terminus Protection) Backbone->AlphaEster Ester Bond SideChain γ-Carboxyl Group (-COOH) (Free for Resin Attachment) Backbone->SideChain Side Chain

Application: Resin-Bound Head-to-Tail Cyclization

The primary utility of this compound is the synthesis of cyclic peptides (lactams) where the glutamic acid residue serves as the junction point. This method avoids the solubility issues often encountered with solution-phase cyclization.

The "Side-Chain Anchoring" Strategy

In this workflow, the peptide is synthesized on the resin through the glutamic acid side chain. This allows the N-terminus and C-terminus to be deprotected selectively for cyclization.

Experimental Workflow
  • Anchoring: The free γ-carboxyl of this compound is coupled to a resin (e.g., Rink Amide or Wang).

  • Elongation: Standard Fmoc SPPS is performed to build the peptide sequence from the N-terminus.

  • Allyl Deprotection: The α-allyl ester is removed using Palladium(0) catalysis.

  • Fmoc Removal: The N-terminal Fmoc group is removed.[4]

  • Cyclization: The now-free N-terminal amine and C-terminal acid react to form the cyclic lactam.

  • Global Cleavage: The cyclic peptide is cleaved from the resin (and side chains deprotected).

CyclizationWorkflow Figure 2: Side-Chain Anchoring Strategy for Cyclic Peptides Step1 1. Anchoring (this compound + Resin) Step2 2. Chain Elongation (Standard Fmoc SPPS) Step1->Step2 Peptide Assembly Step3 3. Orthogonal Deprotection (Remove OAll via Pd(PPh3)4) Step2->Step3 Target Full Length Step4 4. N-Terminal Deprotection (Remove Fmoc via Piperidine) Step3->Step4 Free C-Terminus Step5 5. On-Resin Cyclization (PyBOP/DIEA) Step4->Step5 Free N & C Termini Step6 6. Cleavage & Isolation (TFA Cocktail) Step5->Step6 Cyclic Peptide

Detailed Protocols

A. Allyl Deprotection (Palladium Catalysis)

The removal of the allyl ester (OAll) must be performed under strictly anhydrous and oxygen-free conditions to preserve the catalyst activity.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 – 0.5 eq).

  • Scavenger: Phenylsilane (PhSiH₃) (10–20 eq) or Dimethylbarbituric acid (NDMBA).

  • Solvent: Dry Dichloromethane (DCM).

Protocol:

  • Wash Resin: Wash the peptidyl-resin 3x with dry DCM.

  • Prepare Solution: Dissolve Pd(PPh₃)₄ and Phenylsilane in dry DCM. Note: This solution is light-sensitive and oxygen-sensitive.

  • Reaction: Add the solution to the resin. Shake gently under Nitrogen or Argon for 1 hour at room temperature.

  • Repeat: Drain and repeat the treatment with fresh catalyst solution to ensure complete deprotection.

  • Wash: Wash extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (0.02 M in DMF) to remove palladium traces.

B. On-Resin Cyclization

Once the allyl group is removed (exposing the α-COOH) and the N-terminal Fmoc is removed (exposing the α-NH₂), cyclization is induced.

Reagents:

  • Coupling Agent: PyBOP or HATU (3 eq).

  • Base: DIEA (N,N-Diisopropylethylamine) (6 eq).

  • Solvent: DMF.

Protocol:

  • Neutralization: Ensure the resin is washed with DMF.[5]

  • Cyclization: Add the solution of PyBOP/DIEA in DMF to the resin.

  • Incubation: Shake for 2–4 hours. Monitor reaction completion using the Kaiser test (ninhydrin). The test should turn from blue (positive for amines) to yellow/colorless (negative), indicating successful cyclization.

References

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552. Link

  • Albericio, F., et al. (2000). "Preparation of Head-to-Tail Cyclic Peptides." Solid-Phase Synthesis: A Practical Guide, CRC Press.
  • Sigma-Aldrich. "Fmoc-Glu-OAll Product Specification."[6] Link (Note: Reference for L-isomer properties as baseline for D-isomer).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link

Sources

Methodological & Application

Fmoc-D-Glu-OAll protocol for solid phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Head-to-Tail Cyclic Peptides via the Fmoc-D-Glu-OAll Strategy

Executive Summary

The synthesis of head-to-tail cyclic peptides presents a unique challenge in Solid Phase Peptide Synthesis (SPPS): the peptide must be anchored to the solid support via a side chain to allow the N-terminal amine and C-terminal carboxyl groups to react intramolecularly.

This protocol details the application of This compound (N-α-Fmoc-D-glutamic acid α-allyl ester) as a specialized "anchor" residue. By utilizing the orthogonal protection of the α-allyl ester, researchers can anchor the glutamic acid via its


-carboxyl side chain, elongate the peptide chain, selectively demask the C-terminus using Palladium(0) catalysis, and perform on-resin cyclization. This method is particularly valuable for developing protease-resistant macrocycles and conformationally constrained peptidomimetics.

Strategic Rationale & Chemical Logic

Why this compound?

Standard SPPS anchors the C-terminus to the resin, making head-to-tail cyclization impossible without cleavage or complex linker strategies (e.g., safety-catch linkers). This compound reverses this topology:

  • 
    -Carboxyl Anchoring:  The side chain (free acid) attaches to the resin (e.g., 2-Chlorotrityl Chloride).
    
  • 
    -Allyl Protection:  The C-terminus is masked by an allyl ester, which is stable to standard Fmoc deprotection (Piperidine) and TFA, but highly sensitive to Pd(0).
    
  • D-Configuration: The inclusion of D-Glutamic acid is frequently used to induce

    
    -turns, facilitating the ring-closing reaction by bringing the N- and C-termini into spatial proximity [1].
    
The Orthogonal Landscape

The success of this protocol relies on three orthogonal dimensions:

  • Base Labile: Fmoc (removed by Piperidine) for chain growth.

  • Acid Labile: Side-chain protecting groups (tBu, Trt, Pbf) and Resin Linkage (removed by TFA).

  • Metal Labile: Allyl Ester (removed by Pd(PPh

    
    )
    
    
    
    ), enabling selective C-terminal activation on-resin.

Workflow Visualization

G Resin 2-Chlorotrityl Resin Loaded Resin-O-CO-(CH2)2-CH(NH-Fmoc)-CO-OAll (Side-Chain Anchored) Resin->Loaded 1. Loading (DIPEA/DCM) Reagent This compound (Free γ-COOH) Reagent->Loaded Linear Elongated Linear Peptide Fmoc-AA(n)...D-Glu-OAll-Resin Loaded->Linear 2. SPPS Elongation (Fmoc/tBu Strategy) Deprotected C-Term Deprotected Fmoc-AA(n)...D-Glu-OH-Resin Linear->Deprotected 3. Allyl Removal (Pd(PPh3)4 / PhSiH3) Cyclized Cyclic Peptide on Resin (Head-to-Tail) Deprotected->Cyclized 4. Fmoc Removal & Cyclization (PyBOP/DIEA) Final Final Cleaved Product Cyclo(AA(n)...D-Glu) Cyclized->Final 5. Global Cleavage (TFA/TIS/H2O)

Figure 1: Strategic workflow for side-chain anchored head-to-tail cyclization using this compound.

Detailed Protocol

Phase A: Resin Loading (Side-Chain Anchoring)

Objective: Attach this compound to 2-Chlorotrityl Chloride (2-CTC) resin via the


-carboxyl group.
  • Reagents:

    • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading).

    • This compound (0.6 eq relative to resin capacity to prevent aggregation).

    • DIPEA (Diisopropylethylamine).

    • DCM (Dichloromethane, anhydrous).

    • Methanol (HPLC Grade).

Step-by-Step:

  • Swelling: Swell 2-CTC resin in dry DCM for 30 min. Drain.

  • Coupling: Dissolve this compound (0.6 eq) in DCM (10 mL/g resin). Add DIPEA (4 eq).

  • Reaction: Add solution to resin. Agitate gently for 2 hours at Room Temperature (RT).

  • Capping: Add Methanol (1 mL/g resin) and DIPEA (1 mL/g resin) to the reaction mixture. Agitate for 20 min to cap unreacted trityl chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • QC (Loading Check): Dry a small aliquot and perform UV quantification of the Fmoc group to determine precise substitution level [2].

Phase B: Peptide Elongation

Proceed with standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA or DIC/Oxyma) to build the linear sequence.

  • Critical Note: Ensure the N-terminal Fmoc of the final amino acid is NOT removed yet.

Phase C: Palladium-Catalyzed Allyl Deprotection

Objective: Selectively remove the


-allyl ester to expose the C-terminal carboxylic acid without affecting side-chain protection or the resin linkage.
  • Reagents:

    • Pd(PPh

      
      )
      
      
      
      (Tetrakis(triphenylphosphine)palladium(0)).
    • Phenylsilane (PhSiH

      
      ) – Superior scavenger compared to morpholine.
      
    • DCM (Degassed).[1]

    • Sodium Diethyldithiocarbamate (DTC) – Pd scavenger.

Protocol:

  • Preparation: Wash resin with dry DCM (3x) to remove DMF traces (DMF can inhibit Pd catalysis).

  • Catalyst Solution: In a vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq) in dry DCM. Add Phenylsilane (20 eq).[2] Note: Solution should be prepared immediately before use under Argon.
  • Reaction: Add solution to the resin. Agitate under inert atmosphere (Argon bubbling or sealed vessel) for 30 minutes.

  • Repeat: Drain and repeat Step 2-3 once to ensure complete deprotection.

  • Pd Removal (Critical): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). The solution may turn yellow/brown as it complexes Pd.

  • Final Wash: Wash with DMF (5x) and DCM (5x).

Phase D: On-Resin Cyclization

Objective: Form the amide bond between the N-terminus and the now-free C-terminus.

Protocol:

  • N-Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.[2][3]

  • Cyclization Mix: Dissolve PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

    • Alternative: Use HATU (3 eq) / HOAt (3 eq) / Collidine (6 eq) for difficult sequences.

  • Reaction: Add to resin. Agitate for 4–12 hours.

    • Monitoring: Use the Kaiser Test (Ninhydrin). The reaction is complete when the resin beads transition from blue (free amine) to yellow/colorless (cyclized).

  • Wash: DMF (3x), DCM (3x).

Quantitative Analysis & Troubleshooting

Reagent Comparison Table
ReagentRoleRecommended SpecificationNotes
This compound Anchor>98% Purity (Chiral HPLC)Ensure free

-COOH; Alpha-ester must be Allyl.
Pd(PPh

)

CatalystFresh, Yellow CrystalsBlack/Orange color indicates oxidation. Store at -20°C.
Phenylsilane Scavenger97% Reagent GradeHighly efficient hydride donor; faster than NMM/HOAc.
DTC Pd Chelator0.02 M in DMFEssential to remove Pd black; prevents poisoning of final peptide.
Troubleshooting Guide
  • Issue: Incomplete Allyl Deprotection.

    • Cause: Oxidized Catalyst or Oxygen in solvent.

    • Fix: Use fresh Pd(PPh

      
      )
      
      
      
      and strictly degassed DCM. Increase reaction time to 2 x 45 min.
  • Issue: Black Precipitate on Resin.

    • Cause: Palladium aggregation.

    • Fix: Increase DTC washes. Alternatively, wash with 1% solution of hydrazine hydrate in DMF (use caution: hydrazine removes Fmoc, so only do this after Fmoc removal if sequence allows, or stick to DTC).

  • Issue: Cyclization Failure (Positive Kaiser Test).

    • Cause: Conformation constraints ("distance problem").

    • Fix: Switch to HATU/HOAt.[2] Reduce resin loading (< 0.2 mmol/g) to favor intramolecular reaction over intermolecular dimerization (pseudo-dilution).

References

  • Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic Peptides." Analytical Biochemistry, 212(2), 303-310.

  • Gude, M., et al. (2002). "An accurate method for the quantitation of fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203–206.

  • Thieriet, N., et al. (2000). "Solid-phase synthesis of head-to-tail cyclic peptides using the allyl protection strategy." Tetrahedron Letters, 41(32), 6115-6119.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504.

Sources

Application Note: Chemoselective Deprotection of Allyl Esters via Palladium(0) Catalysis

[1][2][3]

Introduction & Strategic Utility

In complex organic synthesis—particularly late-stage natural product synthesis and peptide chemistry—orthogonality is paramount. Allyl esters serve as robust protecting groups for carboxylic acids; they are stable to acidic (TFA/HCl) and basic conditions often used to deprotect Boc or Fmoc groups.

The deprotection of allyl esters relies on Palladium(0)-catalyzed allylic substitution .[1][2] Unlike acid/base hydrolysis, this method proceeds under essentially neutral conditions, making it indispensable for substrates containing sensitive functionalities like

This guide details the mechanistic underpinnings of this transformation and provides validated protocols for both standard and sensitive substrates.

Mechanistic Deep Dive

The reaction is not a simple hydrolysis but an irreversible allylic transfer . The driving force is the affinity of the

The Catalytic Cycle (Tsuji-Trost Type)
  • Ligand Exchange: The precatalyst (e.g.,

    
    ) dissociates two phosphine ligands to generate the active 14-electron 
    
    
    species.
  • Oxidative Addition:

    
     coordinates to the allyl ester alkene, followed by oxidative addition into the C-O bond. This forms a cationic 
    
    
    -
    
    
    -allyl palladium(II) complex and expels the carboxylate anion (
    
    
    ).
  • Nucleophilic Attack (Scavenging): An external nucleophile (scavenger) attacks the

    
    -allyl ligand (usually at the least hindered terminus).
    
  • Reductive Elimination/Release: The allylated scavenger is released, and

    
     is regenerated to re-enter the cycle.
    
Visualization: The Catalytic Cycle

Pd_Allyl_CyclePd0Active CatalystPd(0)L2Complex_ACoordination Complex(η2-alkene)Pd0->Complex_A+ Allyl EsterPi_Allylπ-Allyl Pd(II) Species[Cationic Complex]+ [RCOO]-Complex_A->Pi_AllylOxidativeAdditionProduct_ReleaseProduct ReleaseRCOOH + Allyl-ScavengerPi_Allyl->Product_Release+ Nucleophile (Scavenger)(Rate Determining Step)Product_Release->Pd0Regeneration

Figure 1: The catalytic cycle of Pd(0)-mediated allyl deprotection.[3][1][2][4][5][6][7] The reaction is driven by the irreversible capture of the allyl group by the scavenger.

Critical Parameter: Scavenger Selection[1]

The success of the reaction depends entirely on the scavenger . The carboxylate released during oxidative addition is a weak nucleophile. If a stronger nucleophile is not present, the reaction stalls or reverses.

Scavenger Decision Matrix
Scavenger TypeReagentMechanismBest Use CaseRisk Profile
Secondary Amine Morpholine / PyrrolidineN-allylationStandard. Robust substrates.Basic. Can cause epimerization or Fmoc cleavage.
1,3-Dicarbonyl Dimedone (5,5-dimethyl-1,3-cyclohexanedione)C-allylationBase-Sensitive. Non-basic conditions.Slower kinetics than amines.
Hydride Donor Phenylsilane (

)
Hydride transferHighly Sensitive. Strictly neutral. Ideal for peptides/glycans.Requires strict

-free conditions.
Carboxylate Salt Sodium 2-ethylhexanoateSalt ExchangePharma Process. Precipitates Na-salt of product directly.Solubility issues in pure DCM.
Visualization: Selection Logic

Scavenger_DecisionStartSubstrate AnalysisBaseSensitiveIs substratebase-sensitive?Start->BaseSensitiveSaltDesiredIs final forma salt?BaseSensitive->SaltDesiredYesMorpholineUse Morpholine(Standard Protocol)BaseSensitive->MorpholineNoDimedoneUse Dimedone(Mild, C-scavenger)SaltDesired->DimedoneNo (Standard)PhSiH3Use Phenylsilane(Reductive, Neutral)SaltDesired->PhSiH3No (Strictly Neutral/Reductive)NaEthylUse Na-2-ethylhexanoate(Precipitation)SaltDesired->NaEthylYes

Figure 2: Decision tree for selecting the appropriate allyl scavenger based on substrate stability and desired product form.

Validated Experimental Protocols

Method A: Standard Morpholine Protocol

Applicability: General organic synthesis where the substrate is stable to mild bases.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • Morpholine (1.2 – 2.0 equiv)

  • Solvent: Dry DCM or THF (0.1 M concentration)

Procedure:

  • Preparation: Dissolve the allyl ester substrate in dry DCM under an inert atmosphere (Argon/Nitrogen).

  • Scavenger Addition: Add Morpholine (1.2 equiv) via syringe.

  • Catalyst Addition: Add

    
     (5 mol%) in one portion. Protect from light (wrap flask in foil).
    
    • Checkpoint: The solution typically turns yellow. If it turns black immediately, the catalyst may be decomposed (colloidal Pd).

  • Monitoring: Stir at room temperature. Monitor by TLC (typically 15–60 mins).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (or citric acid) to remove excess morpholine and the

      
      -allyl morpholine byproduct.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Phenylsilane Protocol (The "Green" & Sensitive Method)

Applicability: Peptides,

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.02 – 0.05 equiv)
    
  • Phenylsilane (

    
    ) (2.0 equiv)
    
  • Solvent: Dry DCM

Procedure:

  • Degassing (Critical): Dissolve substrate in DCM. Sparge with Argon for 5 minutes. Oxygen inhibits the hydride transfer mechanism efficiently.

  • Add Reagents: Add Phenylsilane (2.0 equiv). Then add

    
    .[3][6][8]
    
  • Reaction: Stir at room temperature.

    • Note: Bubbling may be observed (propylene gas evolution).

  • Workup:

    • Concentrate directly.

    • Purify via flash chromatography. The byproduct is a silyl ester/ether which is easily separated or hydrolyzed during workup.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls (<50% conv) Catalyst poisoning or

inhibition.
Sparge solvent with Argon for 10 mins. Add fresh catalyst (2 mol%).
Solution turns Black instantly "Pd Black" formation (catalyst aggregation).Ligand deficiency. Add free

(10 mol%) to stabilize the Pd(0) species.
New Spot on TLC (Not Product) Isomerization.The allyl double bond may have migrated (forming a vinyl ester) rather than cleaving. Switch to Phenylsilane (faster kinetics).
Product trapped in aqueous Product is very polar/zwitterionic.Do not use aqueous wash. Use Dimedone as scavenger, then purify by column chromatography (Dimedone byproducts are non-polar).

References

  • Tsuji, J., et al. (1965). Organic syntheses by means of noble metal complexes.[3][1][2][5][6][9] Tetrahedron Letters, 6(49), 4387-4388. Link

  • Guibé, F. (1998).[4] Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium

    
    -allyl methodology. Tetrahedron, 54(13), 2967-3042. Link
    
  • Vutukuri, D. R., et al. (2003).[6] A mild deprotection strategy for allyl ethers under basic conditions.[6] The Journal of Organic Chemistry, 68(3), 1146-1149.[6] Link

  • Thayer, D. A., et al. (2010). Polymer-based catalytic allyl ester deprotection.[6] Journal of Organic Chemistry, 75(19), 6661-6663. Link

  • Biotage Application Note. (2023). Metal Scavengers in Process Chemistry: Palladium Removal.[10][11] Link

Application Note: High-Efficiency Orthogonal Deprotection of Allyl Esters in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Third Dimension of Orthogonality

In complex peptide synthesis, particularly for cyclic peptides, glycopeptides, or branched structures, the standard two-dimensional orthogonality (Fmoc/tBu) is insufficient. The allyl group (Allyl ester for acids, Alloc for amines) provides a critical "third dimension." It is stable to both 20% piperidine (Fmoc removal) and 95% TFA (tBu removal/cleavage), yet can be removed gently under neutral conditions using Palladium(0) catalysis.

This guide details a robust, field-proven protocol for allyl deprotection, specifically addressing the two most common failure modes: premature Fmoc removal due to basic scavengers and Palladium poisoning of subsequent on-resin reactions.

Mechanistic Insight: The Tsuji-Trost Reaction[1]

Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is a Pd(0)-catalyzed allyl transfer via the Tsuji-Trost reaction .[1]

  • Oxidative Addition: The Pd(0) catalyst coordinates with the allyl ester double bond, forming a

    
    -allyl Palladium(II) complex. This step cleaves the C-O bond of the ester.
    
  • Nucleophilic Attack: A scavenger (nucleophile) attacks the

    
    -allyl complex.
    
  • Regeneration: The allyl group is transferred to the scavenger, and Pd(0) is regenerated to enter the cycle again.

Selection of the Scavenger (Critical)
  • Morpholine (Avoid in Fmoc): Historically used, but it is a secondary amine. It will slowly remove Fmoc groups during the long reaction times required for allyl deprotection.

  • Phenylsilane (PhSiH

    
    ) (Recommended):  A hydride donor. It is neutral, highly efficient, and completely orthogonal to Fmoc. It reduces the allyl moiety to propene gas (volatile) or a silyl-allyl species.
    
Diagram 1: Catalytic Cycle of Allyl Deprotection

TsujiTrostCycle Pd0 Pd(PPh3)4 (Active Catalyst) Complex Pi-Allyl Pd(II) Complex + Carboxylate Anion Pd0->Complex Oxidative Addition Substrate Peptide-Allyl Ester (Resin Bound) Substrate->Complex Coordinates Complex->Pd0 Reductive Elimination Product Deprotected Peptide (Free Carboxylate) Complex->Product Release Peptide Waste Allyl-Silane / Propene Complex->Waste Scavenger Scavenger (Phenylsilane) Scavenger->Complex Nucleophilic Attack

Caption: The Pd(0) catalytic cycle. Note that Phenylsilane acts as the irreversible acceptor of the allyl group, driving the reaction forward without affecting Fmoc.

Reagent Selection & Preparation

ComponentRecommendationRationale
Catalyst Pd(PPh

)

(Tetrakis)
The gold standard. Must be bright yellow. If orange/brown, it is oxidized and inactive.
Scavenger Phenylsilane (PhSiH

)
Neutral pH. Prevents unwanted Fmoc removal.[2] 20–24 equivalents relative to resin loading.
Solvent DCM (Anhydrous) Swells polystyrene resins better than THF/DMF, allowing the bulky Pd complex to penetrate the matrix.
Wash Reagent 0.5% Na-DDC in DMF Sodium diethyldithiocarbamate. Essential for chelating and removing Pd from the resin.

Detailed Experimental Protocol

Pre-requisites:

  • Ensure the resin is washed with DCM and is fully swollen.

  • Argon/Nitrogen atmosphere is mandatory. Pd(PPh

    
    )
    
    
    
    is air-sensitive in solution.
Step 1: Catalyst Preparation (The "Active Solution")

Perform this immediately before use.

  • Calculate amounts: Use 0.1 to 0.25 eq of Pd(PPh

    
    )
    
    
    
    and 20 eq of Phenylsilane relative to the resin substitution.
  • Weigh Pd(PPh

    
    )
    
    
    
    into a dry vial.
  • Dissolve in dry DCM (approx. 10 mL per gram of resin).

  • Add Phenylsilane.[1][3]

  • Observation: The solution should be yellow. Bubbling nitrogen through this solution for 1-2 minutes is recommended to remove dissolved oxygen.

Step 2: The Deprotection Reaction
  • Drain the DCM from the swollen resin.

  • Add the Active Solution to the resin.

  • Agitate gently (rocking or nitrogen bubbling) for 30–45 minutes .

    • Note: Do not vortex vigorously; it can grind the resin.

  • Drain the solution.

  • Repeat Step 1 and Step 2 for a second cycle (Total 2 x 30-45 mins).

    • Why repeat? To ensure quantitative removal, as the reaction is heterogeneous.

Step 3: The Critical Wash (Removing the Metal)

Failure here causes "black resin" and failure of subsequent couplings.

  • Wash with DCM (3 x 2 min).

  • Wash with DMF (3 x 2 min).

  • The Chelation Wash: Add 0.02 M (approx 0.5% w/v) Sodium Diethyldithiocarbamate (DDC) in DMF.

    • Agitate for 10 minutes.

    • Observation: The solution may turn yellow/brown as it pulls Pd from the resin.

  • Repeat the DDC wash until the solution remains clear (usually 3-4 times).

  • Final Wash:

    • DMF (5 x 2 min) to remove all traces of DDC.

    • DCM (3 x 2 min).

Self-Validating Quality Control

How do you confirm the reaction worked before proceeding?

  • Visual Inspection: After the DDC wash, the resin should return to its original color (usually off-white/pale yellow). Dark grey/black beads indicate trapped Palladium.

  • Mini-Cleavage (The Ultimate Truth):

    • Take a small aliquot of resin (~5 mg).

    • Treat with 95% TFA/TIS/H2O for 30 mins.

    • Analyze via LC-MS .[3]

    • Success Criteria: Mass shift of -40 Da (Allyl ester to Acid) or -84 Da (Alloc to Amine). No starting material should be visible.

  • Kaiser Test (For Alloc only): If removing Alloc to expose a primary amine, a Kaiser test should be positive (Blue). Note: This does not apply to Allyl esters.

Application: On-Resin Cyclization Workflow

A primary use of this chemistry is "Head-to-Tail" or "Side-Chain-to-Side-Chain" cyclization.

Diagram 2: Orthogonal Cyclization Workflow

CyclizationWorkflow Start Linear Peptide on Resin (Fmoc-N-term / Allyl-C-term) Step1 1. Allyl Deprotection (Pd/PhSiH3) Start->Step1 Check1 Free Acid Exposed Step1->Check1 Step2 2. Fmoc Removal (20% Piperidine) Check1->Step2 Check2 Free Amine Exposed Step2->Check2 Step3 3. Cyclization (PyBOP/DIEA) Check2->Step3 Final Cyclic Peptide Step3->Final

Caption: Workflow for Head-to-Tail cyclization. Note that Allyl deprotection must occur BEFORE Fmoc removal to prevent premature polymerization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Deprotection Oxidized CatalystUse fresh Pd(PPh

)

. Ensure solution is yellow, not orange.
Fmoc Loss Basic ScavengerEnsure Phenylsilane is used, NOT Morpholine.
Coupling Failure after Deprotection Residual PalladiumIncrease DDC washing steps. Residual Pd coordinates to amines/sulfur, blocking reactions.
Resin turns black/grey Pd precipitationThe catalyst decomposed. Wash extensively with DDC/DMF.

References

  • Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry. Link

  • Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides." Tetrahedron Letters. (Establishes the Phenylsilane protocol). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. (Comprehensive review of orthogonality). Link

  • Grieco, P., et al. (2001). "Remediation of Palladium Poisoning in SPPS." Journal of Peptide Research. (Details the DDC washing method). Link

Sources

High-Fidelity Deprotection of Fmoc-D-Glu-OAll via Pd(PPh3)4 Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The orthogonal deprotection of allyl esters (OAll) in the presence of base-labile Fmoc groups is a cornerstone strategy in the synthesis of cyclic peptides, depsipeptides, and complex peptidomimetics. This guide details the deprotection of Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid


-allyl ester) using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

)

].[1]

While standard protocols often suggest morpholine or piperidine as allyl scavengers, these basic reagents pose a severe risk of premature Fmoc cleavage. This protocol prioritizes the Phenylsilane (


)  method, a neutral, high-efficiency scavenger system that ensures quantitative allyl removal while maintaining absolute Fmoc integrity.

Mechanistic Principles & Reagent Selection

The Catalytic Cycle

The cleavage of the allyl ester is not a simple hydrolysis but a palladium-catalyzed allyl transfer. The reaction proceeds via a


-allyl palladium complex intermediate.
  • Oxidative Addition: The Pd(0) species coordinates to the allyl alkene and inserts into the C-O bond, generating a cationic

    
    -allyl Pd(II) complex and the carboxylate anion (the deprotected Glu).
    
  • Nucleophilic Attack (Scavenging): A nucleophile (scavenger) attacks the

    
    -allyl ligand.
    
  • Reductive Elimination: The allyl-scavenger adduct is released, and the active Pd(0) species is regenerated to re-enter the cycle.

Strategic Scavenger Selection

The choice of scavenger dictates the success of the reaction, particularly regarding the Fmoc group.

ScavengerCharacterFmoc Stability RiskReaction KineticsRecommendation
Phenylsilane (

)
Hydride Donor (Neutral)Safe (Zero risk)FastRecommended
N,N'-Dimethylbarbituric Acid (NDMBA) Carbon Nucleophile (Acidic)Safe Very FastAlternative
Morpholine Secondary Amine (Basic)High Risk (Slow Fmoc removal)ModerateAvoid
Piperidine Secondary Amine (Basic)Critical Risk (Fast Fmoc removal)FastProhibited

Why Phenylsilane? Phenylsilane acts as a mild hydride donor. It reduces the


-allyl palladium complex to propene gas and Pd(0). Because it is non-basic, it is chemically orthogonal to the Fmoc group, preventing the formation of dibenzofulvene byproducts associated with amine-based scavengers.
Mechanistic Diagram

Pd_Cycle Pd0 Pd(PPh3)4 (Active Catalyst) Complex π-Allyl Pd(II) Complex + Glu-Carboxylate Pd0->Complex Oxidative Addition Substrate This compound Substrate->Complex Bind Products Fmoc-D-Glu-OH + Propene (Gas) Complex->Products Reductive Elimination Scavenger Phenylsilane (PhSiH3) Scavenger->Complex Nucleophilic Attack Products->Pd0 Regeneration

Figure 1: The Pd(0)-catalyzed allyl transfer cycle utilizing Phenylsilane as a hydride donor to release propene gas.

Experimental Protocol (Solid Phase & Solution)

Target: this compound (applicable to both


-ester and 

-ester/side-chain variants). Scale: Standard 0.1 mmol scale (adaptable).
Materials Required[2][3]
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Must be bright yellow. If orange/brown, recrystallize or discard).
  • Scavenger: Phenylsilane (97%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

  • Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (for Pd removal).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
Step 1: Catalyst Preparation (The "Yellow" Standard)
  • Critical: Oxygen is the enemy. It oxidizes Pd(0) to inactive Pd(II) oxides.

  • Weigh Pd(PPh

    
    )
    
    
    
    (0.10 – 0.25 eq relative to peptide) in a glovebox or under a rapid stream of argon.
  • Dissolve in degassed anhydrous DCM. The solution must remain bright yellow.

Step 2: Reaction Setup
  • Swelling (if Resin): Swell the resin-bound this compound in dry DCM for 20 minutes. Drain.

  • Cocktail Preparation: In a separate vial under argon, mix:

    • DCM (Solvent)

    • Phenylsilane (10 – 20 equivalents)[1]

    • Pd(PPh

      
      )
      
      
      
      (0.10 – 0.25 equivalents)
  • Addition: Add the cocktail to the reaction vessel.

  • Incubation: Agitate gently (rocking, not stirring) for 30–45 minutes at room temperature. Protect from light (aluminum foil).

Step 3: The Double-Hit Strategy
  • Drain the reaction vessel.[1]

  • Repeat Step 2 with a fresh batch of catalyst/silane cocktail for another 30 minutes.

  • Rationale: The first pass removes 90%+ of allyl groups; the second pass ensures quantitative removal and handles any catalyst deactivation.

Step 4: Palladium Scavenging (Crucial for Purity)

Residual palladium binds to sulfur and nitrogen atoms in peptides, causing "black peptide" syndrome and interfering with downstream HPLC.

  • Wash resin/product with DCM (3x).

  • DDC Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF for 10 minutes (x3).

    • Visual Cue: The solution may turn yellow/brown as it chelates Pd.

  • Final Wash: DMF (5x), DCM (5x).

Workflow Diagram

Workflow Start This compound (Resin/Soln) React1 Reaction 1 30 min, Argon Start->React1 Prep Degas DCM Prep Pd/PhSiH3 Prep->React1 Quench Drain & Wash DCM React1->Quench React2 Reaction 2 (Fresh Cat) 30 min Pd_Clean Pd Scavenge (DDC/DMF) React2->Pd_Clean Quench->React2 Final Fmoc-D-Glu-OH Ready Pd_Clean->Final

Figure 2: Optimized double-treatment workflow for quantitative allyl deprotection.

Troubleshooting & Optimization

Incomplete Deprotection
  • Symptom: Mass spec shows M+40 peaks (Allyl intact).

  • Cause: Oxidized catalyst (orange/brown solution) or insufficient scavenger.

  • Fix: Use fresh Pd(PPh

    
    )
    
    
    
    from a newly opened bottle. Increase Phenylsilane to 24 eq. Ensure strict anaerobic conditions.
Fmoc Loss
  • Symptom: Mass spec shows M-222 (Loss of Fmoc).

  • Cause: Basic impurities in the solvent or use of amine scavengers.

  • Fix: Verify DMF/DCM quality (amine-free). Strictly adhere to Phenylsilane ; do not use morpholine.

Residual Palladium (Metal Contamination)
  • Symptom: Broad peaks on HPLC, grey resin, or failed subsequent couplings.

  • Fix: If DDC wash is insufficient, use SiliaMetS® Thiol resin (heterogeneous scavenger) in the solution phase or wash resin with a solution of 1% sodium diethyldithiocarbamate + 1% DIEA in DMF.

References

  • Gomez-Martinez, P., et al. "N-Alkyl-N,N'-dimethylbarbituric acids as mild and efficient scavengers for the palladium-catalyzed deprotection of allyl esters." Tetrahedron Letters, 1999.

  • Thieriet, N., et al. "Phenylsilane as a scavenger for the palladium-catalyzed deprotection of allyl esters in solid-phase peptide synthesis." Tetrahedron Letters, 1997.

  • Kates, S. A., et al. "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 1993.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality including Allyl/Fmoc).

  • Biotage Application Note. "How to Remove Palladium in three easy steps."

Sources

Fmoc-D-Glu-OAll coupling conditions with HATU and DIPEA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Side-Chain Coupling of Fmoc-D-Glu-OAll


-Carboxyl Anchoring and Branching[1]

Executive Summary & Scope

This guide details the protocol for coupling This compound (Fmoc-D-Glutamic acid


-allyl ester) using HATU and DIPEA.[1] Unlike standard amino acid couplings that target the 

-carboxylic acid, this building block is designed with a free

-carboxylic acid
(side chain) and a protected

-carboxyl group.[1]

Primary Applications:

  • Side-Chain Anchoring: Attaching the glutamic acid residue to a resin (e.g., Rink Amide or Wang) via its side chain.[1][2]

  • Branching Points: Introducing a branch point in a peptide sequence where the

    
    -carboxyl is later deprotected (using Pd(PPh
    
    
    
    )
    
    
    ) for head-to-tail cyclization or further chain elongation.[1]

Critical Distinction: This protocol specifically addresses This compound (Free


-COOH).[1] Do not confuse this with Fmoc-D-Glu(OAll)-OH, which has a free 

-COOH.[1]

Mechanistic Insight: The HATU/DIPEA System

The coupling of the


-carboxyl group requires robust activation due to the inherent flexibility of the side chain and potential steric factors if the acceptor amine is resin-bound.[1]
The Activation Cycle

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity and the "neighboring group effect" of the pyridine nitrogen in the 7-azabenzotriazole (HOAt) leaving group.[1]

  • Deprotonation: DIPEA (N,N-Diisopropylethylamine) deprotonates the

    
    -COOH of this compound.[1]
    
  • Uronium Attack: The carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)uronium salt.[1]

  • Active Ester Formation: The HOAt anion (generated in situ) attacks the uronium intermediate, forming the highly reactive OAt-active ester .[1]

  • Aminolysis: The amine (resin or peptide N-terminus) attacks the OAt-ester, forming the stable amide bond.[1]

Critical Control Point: Racemization & Guanidinylation[1]
  • Racemization Risk: While activation of the

    
    -COOH is distal from the chiral 
    
    
    
    -carbon, high concentrations of base (DIPEA) can still promote base-catalyzed enolization of the
    
    
    -proton, especially in D-isomers which are often more prone to epimerization detection in L-dominant environments.[1]
  • Guanidinylation: If HATU is used in excess or if the carboxlic acid activation is slow, the unreacted HATU can react directly with the amine, permanently "capping" it as a guanidine species.[1] Therefore, HATU should never exceed the molar equivalent of the amino acid.

Material Specifications

ComponentSpecificationStorage
This compound Purity

98% (HPLC); Free acid content >95%
-20°C, Desiccated
HATU Peptide Synthesis Grade2-8°C, Protect from light
DIPEA Anhydrous, Redistilled (99.5%+)RT, under Argon
DMF Anhydrous, Amine-free (<10 ppm dimethylamine)RT, Molecular Sieves

Experimental Protocol

Workflow Diagram

CouplingWorkflow cluster_prep Phase 1: Preparation cluster_act Phase 2: Activation cluster_cpl Phase 3: Coupling Step1 Dissolve this compound in DMF (0.2 M) Step2 Calculate Stoichiometry (1.0 eq AA : 0.95 eq HATU) Step1->Step2 Step3 Add HATU to AA Solution Step2->Step3 Step4 Add DIPEA (2.0 eq) Activate for 1-2 min max Step3->Step4 Pre-activation Step5 Transfer to Resin/Amine Step4->Step5 Immediate Transfer Step6 Agitate 45-60 min (Argon Atmosphere) Step5->Step6

Figure 1: Step-by-step workflow for HATU-mediated coupling of this compound. Note the strict control of activation time.

Step-by-Step Procedure

Scale: 0.1 mmol (Resin loading) Stoichiometry: 4 eq Amino Acid / 3.9 eq HATU / 8 eq DIPEA (Standard excess for solid phase).[1] Note: If coupling valuable D-isomer in solution, reduce to 1.1 eq.

  • Resin Preparation:

    • Ensure the resin (e.g., Rink Amide) is swollen in DMF for 20 minutes and Fmoc-deprotected (20% Piperidine/DMF) prior to coupling.[1] Wash thoroughly (3x DMF, 3x DCM, 3x DMF).[1]

  • Reagent Dissolution (The "Pre-Mix"):

    • In a clean, dry vial, dissolve This compound (0.4 mmol, 4 eq) in anhydrous DMF (2.0 mL).

    • Add HATU (0.39 mmol, 3.9 eq).

    • Technical Note: We use slightly less HATU than Amino Acid (0.95:1 ratio) to ensure no excess uronium salt is available to cap the resin amines.[1]

  • Activation (Critical Step):

    • Add DIPEA (0.8 mmol, 8 eq) to the AA/HATU mixture.[1]

    • Agitate for 30 to 60 seconds .

    • Warning: Do not exceed 2 minutes of pre-activation.[1] The OAt-ester is reactive; prolonged exposure to base in the absence of the amine can lead to hydrolysis or slow racemization.[1]

  • Coupling:

    • Immediately transfer the activated solution to the reaction vessel containing the resin.[1]

    • Agitate (shake/vortex) at room temperature for 45–60 minutes .

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).[1] If positive (blue), re-couple using fresh reagents.[1]

  • Workup:

    • Drain the reaction vessel.[1]

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of

-COOH; Aggregation
Use Microwave assistance (50°C, 10 min) or double couple.[1] Switch solvent to NMP.
Racemization (D

L)
Excess base or prolonged activationReduce DIPEA to 1.5 eq relative to AA. Use Collidine (TMP) instead of DIPEA (weaker base, less racemization).[1]
Guanidinylation (+99 Da) Excess HATUEnsure HATU is always the limiting reagent (0.95 eq vs AA).[1]
Precipitation Poor solubility of D-isomerAdd 10% DMSO or use NMP instead of DMF.[1]

Chemical Logic Diagram

Mechanism AA This compound (Gamma-COOH) Inter OAt-Active Ester AA->Inter Activation (via DIPEA/HATU) Base DIPEA Base->Inter HATU HATU (Uronium) HATU->Inter Product Resin-Glu(OAll)-Fmoc Inter->Product Aminolysis Resin Resin-NH2 Resin->Product

Figure 2: Reaction pathway.[1][3][4] The gamma-carboxyl is activated to the OAt ester, which is then intercepted by the resin-bound amine.[1]

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive". Journal of the American Chemical Society.[1] Link[1]

  • Albericio, F., et al. (2018).[1] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link[1]

  • Novabiochem (Merck) . "Fmoc-Glu-OAll Product Information & Protocols". Sigma-Aldrich Technical Library.[1] Link[1]

  • Kates, S. A., & Albericio, F. (Eds.).[1][6] (2000).[1][6] Solid-Phase Synthesis: A Practical Guide. CRC Press. Link

  • Bachem . "Peptide Synthesis Guide: Coupling Methods". Bachem Technical Notes. Link

Sources

Application Note & Protocol: A Guide to the Synthesis of Branched Peptides Using Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Branched Peptides in Modern Drug Discovery

The linear sequence of amino acids has long been the primary focus of peptide-based drug development. However, nature frequently utilizes more complex architectures to achieve specific biological functions. Branched peptides, with their dendritic-like structures, offer a compelling platform for creating novel therapeutics with enhanced properties.[1] By deviating from a simple linear chain, branched peptides can exhibit increased stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to present multiple functional motifs, leading to enhanced binding affinity and biological activity.[2][3] These attributes make them highly attractive for a range of applications, including vaccine development, targeted drug delivery, and the creation of potent antimicrobial agents.[1][2][3]

The synthesis of these complex molecules relies on a sophisticated chemical strategy known as orthogonal protection.[4][5] This approach allows for the selective removal of specific protecting groups without affecting others, enabling the stepwise construction of the branched structure.[4][5] The standard solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of this process.[1][6] Within this framework, the choice of the branching amino acid and its side-chain protecting group is critical. This guide focuses on the strategic use of Fmoc-D-Glu(OAll)-OH, a building block that provides a robust and versatile handle for the synthesis of well-defined branched peptides. The allyl (All) ester protecting the γ-carboxyl group of the D-glutamic acid is stable to the basic conditions used for Fmoc group removal and the acidic conditions for final cleavage, but it can be selectively removed under mild conditions using a palladium catalyst.[7] This orthogonality is the key to successfully building peptide chains from the glutamic acid side chain.

The Strategic Advantage of Fmoc-D-Glu(OAll)-OH

The selection of Fmoc-D-Glu(OAll)-OH as the branching point is a deliberate choice rooted in the principles of orthogonal peptide chemistry. The D-configuration of the glutamic acid can be strategically employed to influence the peptide's secondary structure and enhance its resistance to proteolysis.

The core of the strategy lies in the differential lability of the protecting groups:

  • Nα-Fmoc group: Labile to mild base (e.g., piperidine), enabling the elongation of the main peptide backbone.[4]

  • Side-chain protecting groups (e.g., tBu, Trt): Labile to strong acid (e.g., Trifluoroacetic acid - TFA), removed during the final cleavage from the solid support.[5][8]

  • γ-Allyl (OAll) ester: Stable to both piperidine and TFA but selectively cleaved by a palladium(0) catalyst.[7]

This tri-orthogonal system provides the chemist with precise control over the synthetic sequence, allowing for the construction of the main peptide chain to completion before initiating the synthesis of the side-chain branch.

Below is a diagram illustrating the orthogonal protection strategy employed in the synthesis of branched peptides using Fmoc-D-Glu(OAll)-OH.

Orthogonal_Protection cluster_main Main Peptide Chain Elongation cluster_branch Branch Synthesis Resin Resin Main_Chain Main Peptide Chain (tBu-protected side chains) Resin->Main_Chain Iterative Fmoc SPPS Fmoc_Glu Fmoc-D-Glu(OAll)-OH Main_Chain->Fmoc_Glu Coupling Deprotected_Glu D-Glu(OH)-Peptide Fmoc_Glu->Deprotected_Glu Selective Allyl Deprotection (Pd(PPh3)4) Branched_Peptide Branched Peptide (tBu-protected side chains) Deprotected_Glu->Branched_Peptide Iterative Fmoc SPPS

Caption: Orthogonal protection strategy for branched peptide synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a model branched peptide using Fmoc-D-Glu(OAll)-OH on a solid support.

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gVaries
Fmoc-D-Glu(OAll)-OHSynthesis GradeVaries
Other Fmoc-amino acidsSynthesis GradeVaries
HBTU, HOBtSynthesis GradeVaries
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeVaries
PiperidineSynthesis GradeVaries
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVaries
Dichloromethane (DCM)ACS GradeVaries
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeVaries
Phenylsilane (PhSiH3)Reagent GradeVaries
Trifluoroacetic acid (TFA)Reagent GradeVaries
Triisopropylsilane (TIS)Reagent GradeVaries
Diethyl etherACS GradeVaries
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol outlines the standard steps for solid-phase peptide synthesis (SPPS) to construct the linear backbone of the peptide.[1]

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.[9]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.[1]

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) to the resin. Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 2 minutes. Add this solution to the resin and shake for 2 hours.

  • Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Iterative Cycles: Repeat steps 2-6 for each subsequent amino acid in the main chain, including the incorporation of Fmoc-D-Glu(OAll)-OH at the desired branching point.

Protocol 2: Selective Deprotection of the Allyl Group

This crucial step unmasks the carboxylic acid on the side chain of the D-glutamic acid, preparing it for the synthesis of the branch.[10]

  • Resin Preparation: After coupling the final amino acid of the main chain and ensuring the N-terminal Fmoc group is intact, wash the peptidyl-resin with DCM (5x) and dry under vacuum for 1 hour.

  • Inert Atmosphere: Place the resin in a reaction vessel and purge with argon or nitrogen for 15 minutes to create an inert atmosphere.[7]

  • Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.3 eq. relative to resin loading) and phenylsilane (25 eq.) in anhydrous DCM.[9]

  • Reaction: Add the deprotection cocktail to the resin and shake the vessel at room temperature for 2 hours.

  • Washing: Wash the resin extensively with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge any residual palladium. Follow with washes of DMF (3x) and DCM (3x).

Protocol 3: Synthesis of the Peptide Branch

With the γ-carboxyl group of the D-glutamic acid now free, the peptide branch can be assembled using standard SPPS protocols.

  • Branch Elongation: Starting with the free carboxyl group on the glutamic acid side chain, perform iterative coupling and deprotection cycles as described in Protocol 3.2 to assemble the desired peptide branch.

  • Final N-terminal Fmoc Deprotection: Once the branch is complete, remove the final N-terminal Fmoc group using 20% piperidine in DMF.

Protocol 4: Cleavage and Deprotection

This final step cleaves the branched peptide from the resin and removes the acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized branched peptidyl-resin with DCM (5x) and dry thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

The overall workflow for the synthesis of a branched peptide is depicted in the following diagram.

Branched_Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Main_Chain_SPPS Main Chain Synthesis (Protocol 3.2) Start->Main_Chain_SPPS Allyl_Deprotection Selective Allyl Deprotection (Protocol 3.3) Main_Chain_SPPS->Allyl_Deprotection Branch_SPPS Branch Synthesis (Protocol 3.4) Allyl_Deprotection->Branch_SPPS Cleavage Cleavage & Deprotection (Protocol 3.5) Branch_SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis End Final Branched Peptide Analysis->End

Caption: Workflow for branched peptide synthesis.

Purification and Characterization

The crude branched peptide will contain deletion sequences and other impurities, necessitating purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • RP-HPLC: Purify the peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the peptide.[11]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization

The identity and purity of the final branched peptide should be confirmed by analytical techniques.[12]

TechniquePurposeExpected Outcome
Analytical RP-HPLC Purity assessmentA single major peak indicating >95% purity.[13]
Mass Spectrometry (LC-MS) Molecular weight confirmationObserved mass should match the calculated mass of the branched peptide.[14][15][16]

Conclusion and Future Perspectives

The use of Fmoc-D-Glu(OAll)-OH provides a reliable and efficient method for the synthesis of complex branched peptides. The orthogonal protection strategy allows for precise control over the construction of both the main chain and the side-chain branch, opening up a vast chemical space for the design of novel peptide-based therapeutics. As our understanding of the structure-activity relationships of branched peptides grows, this synthetic approach will undoubtedly play a pivotal role in the development of next-generation drugs for a wide range of diseases, from infectious diseases to oncology.[1][3][17] The enhanced stability and potential for multivalent interactions make branched peptides a promising class of molecules for addressing challenging biological targets.[1][2]

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025, January 13). Evolution of branched peptides as novel biomaterials. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Retrieved from [Link]

  • Google Patents. (n.d.). US5777077A - Automated allyl deprotection in solid-phase synthesis.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Retrieved from [Link]

  • PubMed. (n.d.). Branched peptides as therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Branched peptides as bioactive molecules for drug design. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]

  • Jordi Labs. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide Drug: Design and Clinical Applications. Retrieved from [Link]

  • Farmacia Journal. (n.d.). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Retrieved from [Link]

  • Chromatography Today. (n.d.). Protein Analysis using Proteotypic Peptides and LC-MS. Retrieved from [Link]

Sources

Application Note: Manual vs. Automated Synthesis with Fmoc-D-Glu-OAll

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid


-allyl ester) is a critical strategy in the synthesis of peptidomimetics, specifically for creating head-to-tail cyclic peptides or introducing side-chain branching.[1] The D-configuration confers proteolytic stability, while the Allyl ester provides orthogonal protection stable to standard Fmoc/tBu conditions.[1][2] However, the requisite deprotection step—mediated by Palladium(0)—presents unique challenges in automated environments due to catalyst sensitivity to oxygen and potential precipitation in fluidic lines.[1][2] This guide compares manual and automated protocols, providing a self-validating framework for high-fidelity synthesis.

Introduction: The Orthogonal Challenge

This compound is typically employed in "side-chain anchoring" strategies. The


-carboxyl (side chain) is immobilized on the resin, allowing the peptide chain to grow from the 

-terminus.[1][2] Upon completion of the linear sequence, the

-terminal

-allyl ester is selectively removed to permit on-resin head-to-tail cyclization.[1][2]

The critical bottleneck is the Alloc/Allyl deprotection .[1][2] This reaction utilizes a Palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

], via the Tsuji-Trost reaction mechanism.[1][2]
The Core Conflict[1][2]
  • Manual Synthesis: Offers superior control over inert atmospheres (Argon/Nitrogen) required to preserve the oxidation-sensitive Pd(0) catalyst.[1]

  • Automated Synthesis: Offers throughput and reproducibility but struggles with "dead volumes" where air bubbles can deactivate the catalyst, and the catalyst itself can precipitate, clogging expensive robotic fluidics.[1][2]

Critical Analysis: Manual vs. Automated Workflows

The following table summarizes the operational differences. For high-cost D-isomers or GMP-grade requirements, Manual Deprotection is currently the "Gold Standard," while Automation is reserved for library production.[1][2]

FeatureManual SynthesisAutomated Synthesis (SPPS)
Catalyst Stability High: Easy to maintain Ar/N

blanket.[1]
Low/Moderate: Requires degassed solvents and sealed lines.[2]
Reagent Cost Low: Minimal dead volume; exact stoichiometry.[2]High: Requires excess Pd catalyst to account for line priming.[2]
Risk of Clogging None: Disposable fritted syringes used.[2]High: Pd(PPh

)

is hydrophobic and precipitates easily.[1]
Scale Ideal for < 0.1 mmol (precious reagents).[1]Ideal for > 0.1 mmol or parallel libraries.[2]
Racemization Control Visual monitoring of coupling reagents.[2]Relies on pre-programmed "safe" activation (e.g., DIC/Oxyma).[1]

Scientific Protocol: Orthogonal Allyl Deprotection

Note: This protocol applies to both Manual and Automated setups, with specific handling instructions noted.

Reagents
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Must be bright yellow; brown indicates oxidation).[1]
  • Scavenger: Phenylsilane (PhSiH

    
    ) is preferred over Morpholine for efficiency and reduced foul odor.[1]
    
  • Solvent: Dry Dichloromethane (DCM).[1][2] Critical: Pd(PPh

    
    )
    
    
    
    is sensitive to DMF; use DCM for the reaction step.
Step-by-Step Methodology
Phase 1: Preparation (The "D" Isomer Integrity)

When coupling this compound to the resin (via side chain), use DIC/Oxyma Pure activation.[1][2] Avoid HATU/DIEA during the loading of the D-amino acid, as base-mediated activation significantly increases the risk of racemization (converting D-Glu to L-Glu).[1][2]

Phase 2: The Palladium Deprotection (Allyl Removal)[1][2]

A. Manual Protocol (Recommended)

  • Wash: Swell resin in DCM (3 x 2 min) to displace DMF.[1]

  • Prepare Solution: In a separate vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq) and Phenylsilane (10-20 eq) in dry DCM. Bubble Argon through this solution for 30 seconds.
  • Reaction: Add solution to the reaction vessel containing resin. Bubble Nitrogen/Argon gently through the mixture.[2]

  • Incubation: Agitate for 30 minutes shielded from light (aluminum foil).

  • Repeat: Drain and repeat steps 2-4 with fresh catalyst solution.

  • Wash (Critical):

    • DCM (3x)[1]

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min) – This chelates residual Palladium (turns solution yellow/orange).[1]

    • DMF (5x) to remove the chelator.[1][2]

B. Automated Protocol (modifications)

  • System Prep: Ensure the "Special Amino Acid" or "Reagent" bottle positions are purged with Nitrogen.[2]

  • Solvent: Use degassed DCM in the system lines.

  • Programming:

    • Program a "Pause" or "Manual Add" step if the synthesizer cannot handle volatile DCM or air-sensitive reagents.[2]

    • If fully automated: Dissolve Pd(PPh

      
      )
      
      
      
      in CHCl
      
      
      :AcOH:NMM (37:2:1)
      instead of DCM. This mixture is more stable in open lines than DCM-based solutions, though slightly less reactive.[1][2]
  • Washing: Program extensive washes with DMF after the reaction to prevent Pd precipitation in the waste lines.[1][2]

Visualizing the Logic

The following diagrams illustrate the decision process and the chemical workflow.

Diagram 1: Decision Matrix (Manual vs. Auto)

G Start Start: this compound Synthesis ScaleCheck Is Scale > 0.5 mmol? Start->ScaleCheck LibraryCheck Is this a Library (Parallel)? ScaleCheck->LibraryCheck No Auto AUTOMATED PROTOCOL (High Throughput) ScaleCheck->Auto Yes PdCheck Is Pd(PPh3)4 Fresh/Yellow? LibraryCheck->PdCheck No LibraryCheck->Auto Yes Manual MANUAL PROTOCOL (Recommended) PdCheck->Manual Yes Stop STOP: Purify Catalyst PdCheck->Stop No (Brown/Oxidized) Validation Validation: Cyclization Manual->Validation Perform Kaiser Test Auto->Validation Perform Micro-Cleavage

Caption: Decision tree for selecting the optimal synthesis modality based on scale and reagent quality.

Diagram 2: The Orthogonal Deprotection Workflow

ChemicalWorkflow Resin Resin-Bound Peptide (this compound) Wash1 1. Solvent Exchange (DMF -> DCM) Resin->Wash1 React 2. Pd(PPh3)4 + PhSiH3 (Argon Shielding) Wash1->React Inert Gas Wash2 3. Pd Scavenging (DTC or Sodium Diethyldithiocarbamate) React->Wash2 2x 30 min Final 4. Free Carboxyl Ready for Cyclization Wash2->Final Quantitative Yield

Caption: Step-by-step chemical workflow for the removal of the Allyl ester using Palladium catalysis.

Troubleshooting & Validation

Self-Validating the System

Trust but verify.[2] Because the Allyl deprotection is "silent" (no Fmoc UV adduct to monitor), you must validate the step before proceeding to cyclization.[1][2]

  • The Kaiser Test (Ninhydrin): Not applicable here, as we are exposing a Carboxyl group, not an Amine.[1][2]

  • The Malachite Green Test: Use this to detect free Carboxyl groups.[2] A green color indicates successful deprotection.[2]

  • Micro-Cleavage (Quantitative):

    • Take 5 mg of resin.[2]

    • Cleave with TFA/TIS/H2O (95:2.5:2.[1]5) for 1 hour.

    • Analyze via HPLC.[2][3][4]

    • Result: You should see a mass shift corresponding to the loss of the Allyl group (-40 Da).[1][2] If you see the Allyl adduct, the Pd catalyst was likely dead.[1][2]

Common Pitfalls
  • Racemization: If the D-Glu converts to L-Glu, the peptide conformation will change, potentially ruining biological activity.[1][2] Prevention:[1] Use neutral pH coupling (DIC/Oxyma) and minimize base exposure.[1]

  • Incomplete Deprotection: Often caused by "poisoned" Palladium.[2] Solution: Always use fresh catalyst and ensure the resin is washed free of sulfur-containing scavengers (like EDT) before adding Palladium, as sulfur poisons Pd catalysts.[1][2]

References

  • CEM Corporation. Fmoc-Glu(OAll)-OH Application Note for Microwave Synthesis. Available at: [Link][1]

  • Kates, S. A., et al. (1993).[1][2] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry.[2] Available at: [Link] (Search Term: Automated Allyl Cleavage)[1]

  • Biotage. Room Temperature Allyl Ester Deprotection Strategies. Available at: [Link][1]

  • Ascensus Specialties. Tetrakis(triphenylphosphine)palladium(0) in Peptide Synthesis. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Allyl Deprotection in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting of Pd(0)-Catalyzed Alloc/Allyl Removal To: Research & Development Teams

Introduction: The Orthogonality Paradox

The Allyloxycarbonyl (Alloc) and Allyl ester groups are indispensable tools in Solid-Phase Peptide Synthesis (SPPS).[1] They offer true orthogonality—stable to both the acidic conditions of Boc chemistry and the basic conditions of Fmoc chemistry.[2] However, this power comes with a cost: the reliance on transition metal catalysis.

Unlike acid/base deprotection, which is driven by concentration and equilibrium, Allyl removal is a catalytic cycle . If the cycle breaks—due to oxygen poisoning, ligand dissociation, or steric collapse—the reaction stops dead, regardless of how long you wait.

This guide addresses the root causes of failure and provides a self-validating workflow to ensure complete deprotection.

Part 1: The Mechanistic Foundation

To troubleshoot, you must visualize the invisible. The reaction follows the Tsuji-Trost mechanism.[3] It is not a simple cleavage; it is a hand-off.

  • Oxidative Addition: The Pd(0) catalyst binds to the allyl alkene, breaking the C-O bond and forming a

    
    -allyl Pd(II) complex.
    
  • Nucleophilic Attack: A scavenger (nucleophile) attacks the allyl moiety.

  • Regeneration: The Pd(0) is released to start the cycle again.

Critical Failure Point: If the scavenger is too weak, the reaction reverses. If oxygen is present, Pd(0) oxidizes to Pd(II) oxide (inactive "Pd Black") before it even touches the peptide.

AllocMechanism Pd0 Pd(PPh3)4 (Active Catalyst) Complex π-Allyl Pd(II) Complex Pd0->Complex Oxidative Addition Oxidation O2 Contamination (Pd Black / Inactive) Pd0->Oxidation Air Exposure Substrate Alloc-Peptide (Resin Bound) Substrate->Complex Product Free Amine/Acid + Allyl-Scavenger Complex->Product Nucleophilic Attack Scavenger Scavenger (PhSiH3 / Borane) Product->Pd0 Regeneration

Figure 1: The Pd(0) Catalytic Cycle.[2][4] Note that Oxygen is the primary "cycle killer," permanently deactivating the catalyst.

Part 2: Troubleshooting Q&A
Q1: My reaction mixture turns black immediately. Is this normal?

Status: CRITICAL FAILURE

Diagnosis: This is "Pd Black" precipitation caused by catalyst decomposition. While the reaction can proceed with some precipitation, an immediate black crash-out usually indicates significant oxidation or poor solvent quality.

  • The Cause:

    
     is extremely air-sensitive. If your solvent contains dissolved oxygen, the catalyst dies instantly.
    
  • The Fix:

    • Argon Sparging: You must bubble Argon/Nitrogen through your solvent (DCM) for at least 15 minutes before adding the catalyst.

    • Catalyst Quality: The catalyst should be bright yellow. If it is orange or brown in the bottle, discard it.

    • Solvent Choice: Use anhydrous DCM. Avoid DMF if possible during the reaction, as it promotes faster catalyst decomposition, though it is excellent for washing.

Q2: I see the "Alloc" mass (+84 Da) remaining after two cycles. Should I increase the reaction time?

Status: INEFFECTIVE STRATEGY

Diagnosis: If it didn't work in 30 minutes, it likely won't work in 2 hours. The catalyst has likely died or the cycle has stalled.

  • The Cause: "Catalyst Poisoning" or Steric Hindrance. Sulfur-containing residues (Met, Cys) can poison Pd.

  • The Fix:

    • Fresh Reagents: Do not extend time. Instead, drain, wash, and add fresh catalyst and scavenger solution.

    • Change the Scavenger: Switch from Phenylsilane to Dimethylamine Borane (

      
      ) . It is kinetically faster and works better for sterically hindered secondary amines (e.g., Proline, N-methyl amino acids).
      
Q3: Which scavenger should I use?

Status: OPTIMIZATION REQUIRED

Select your scavenger based on the complexity of your sequence.

ScavengerReactivityProsConsBest For
Phenylsilane (

)
ModerateStandard, cheap, mild.Can be slow; requires 20-25 eq.General use (Lys, Glu/Asp protection).
Dimethylamine Borane HighVery fast (10-15 min); reduces steric issues.Reacts violently with acid; strict neutral conditions needed.Hindered residues; "Difficult" sequences.
Morpholine LowVery mild.Often incomplete; can cause back-alkylation.Only if other options fail/cause side reactions.
NDBA ModerateGood for specific substrates.Less common; shelf stability issues.Specialized applications.[1][4][5][6]
Q4: After deprotection, my resin is grey/brown. How do I clean it?

Status: PURITY RISK

Diagnosis: Residual Palladium is trapped in the resin matrix. This will catalyze side reactions during cleavage (e.g., reduction of Trp/Met) and contaminate the final drug substance.

  • The Fix: Standard DCM washes are insufficient. You must use a Chelating Wash .

  • The Protocol: Use 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF.

    • Why? DTC binds Pd with extremely high affinity, pulling it out of the polystyrene matrix. The wash solution will turn yellow/brown as it removes the metal. Repeat until the wash is clear.

Part 3: The "Gold Standard" Protocol

This protocol integrates the troubleshooting insights into a robust workflow.[7]

Reagents:

  • Catalyst:

    
     (Tetrakis) - 0.1 to 0.25 eq.[8]
    
  • Scavenger: Phenylsilane (20 eq) OR Dimethylamine Borane (10 eq).

  • Solvent: Dry DCM (Degassed).

  • Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate in DMF.

Step-by-Step Workflow:

  • Preparation (Inert Loop):

    • Swell resin in DCM for 15 mins.

    • Crucial: Sparge the resin slurry with Argon for 2 minutes to remove interstitial oxygen.

  • Reaction Cocktail:

    • Dissolve

      
       and Scavenger in dry DCM.
      
    • Note: Add this solution to the resin immediately under Argon flow.

  • The Reaction:

    • Agitate gently (exclude light if possible) for 20 minutes .

    • Drain.[3]

    • REPEAT step 2 and 3. (Two short cycles are superior to one long cycle).

  • The Chelating Wash (Pd Removal):

    • Wash resin 3x with DMF.

    • Add 0.02 M DTC in DMF . Shake for 5 minutes.

    • Observation: Solution should turn yellow/brown.

    • Drain and repeat until the solution remains clear.

  • Final Wash:

    • Wash 5x with DMF, 5x with DCM to remove all traces of DTC.

Part 4: Diagnostic Decision Tree

Use this flowchart to navigate failure modes during your experiment.

Troubleshooting Start Start Troubleshooting: Incomplete Deprotection ColorCheck Check Resin Color after Reaction Start->ColorCheck Black Black/Dark Grey? ColorCheck->Black Yes Yellow Yellow/Tan? ColorCheck->Yellow No O2Issue Oxidation Detected. 1. Check Argon Flow 2. Use Fresh Catalyst Black->O2Issue MassSpec Run Micro-Cleavage & Mass Spec Yellow->MassSpec PlusAlloc Mass = Expected + Alloc (Reaction Stalled) MassSpec->PlusAlloc PlusAllyl Mass = Expected + Allyl (Alkylation Side Rxn) MassSpec->PlusAllyl Sol1 Steric/Kinetic Issue: Switch to Borane Scavenger Increase Temp to 35°C PlusAlloc->Sol1 Sol2 Scavenger Failure: Increase Scavenger Conc. Add Proton Source (ACOH) PlusAllyl->Sol2

Figure 2: Decision Tree for diagnosing specific Alloc deprotection failures.

References
  • Isidro-Llovet, G., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Thieriet, N., Alsina, J., Giralt, E., & Albericio, F. (1997). Use of Alloc-amino acids in solid-phase peptide synthesis.[1][2][4][9][10][11] Tandem deprotection-coupling reactions using neutral conditions.[4] Tetrahedron Letters, 38(41), 7275-7278.

  • Gómez-Martínez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis.[9] The use of amine–borane complexes as allyl group scavengers.[1][4] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874.

  • Vowinckel, F. (2013). Removal of Palladium from Organic Reaction Mixtures. Biotage Technical Notes. (General reference for metal scavenging).

Sources

Technical Support Center: Fmoc-D-Glu-OAll Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Center. Topic: Troubleshooting Solubility and Handling of Fmoc-D-Glu-OAll Ticket ID: [AUTO-GEN-2026-GLU] Status: Open

Executive Summary: The "this compound" Paradox

Before proceeding, we must address a critical nomenclature ambiguity that often leads to experimental failure. "this compound" can refer to two distinct isomers depending on the vendor's naming convention. Your solubility strategy depends entirely on which isomer you possess.

Isomer TypeChemical NameStructural FeaturePrimary Solubility Challenge
Type A (Common) Fmoc-D-Glu(OAll)-OH Allyl ester on Side Chain (

). Alpha-carboxyl is free.
Moderate. Free

-COOH can form H-bond dimers, but generally soluble in DMF.
Type B (Specialized) This compound Allyl ester on Alpha Carboxyl (

). Side chain (

) is free.
High. The free

-COOH is highly prone to intermolecular hydrogen bonding and aggregation in non-polar solvents.

Assumption for this Guide: Based on the syntax "this compound" (placing the ester at the end usually denotes C-terminal protection), this guide focuses on Type B (Alpha-Allyl Ester, Free Side Chain) , which is notoriously difficult to solubilize due to carboxylic acid dimerization. If you are using Type A, the protocols below are equally effective but may be less aggressive.

Diagnostic Troubleshooting: Why won't it dissolve?

Solubility in peptide synthesis is rarely about simple saturation; it is about disrupting intermolecular forces .

Root Cause Analysis
  • Carboxylic Acid Dimerization: In aprotic solvents like DMF (Dimethylformamide), the free gamma-carboxyl group (

    
    -COOH) of this compound acts as a hydrogen bond donor and acceptor. Without water to solvate these groups, molecules form stable dimers or larger aggregates that resist solvation.
    
  • The "Gelation" Effect: If the concentration is high (>0.1 M), these H-bond networks can form a physical gel, appearing as a cloudy suspension that never settles.

  • D-Isomer Packing: D-amino acids can sometimes adopt different crystal packing arrangements than their L-counterparts, requiring higher energy (heat) to break the initial crystal lattice.

Step-by-Step Solubilization Protocol

Do not simply add more solvent. Follow this graded escalation protocol to preserve the integrity of the Fmoc group.

Phase 1: The Solvent Switch (Standard Protocol)

Target Concentration: 0.2 M

  • Weigh the this compound powder.

  • Initial Solvent: Do not use pure DMF. Instead, use NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dielectric constant than DMF and is better at disrupting aggregates.

  • Vortex: Vortex vigorously for 60 seconds.

  • Check: If clear, proceed. If cloudy/precipitate remains, move to Phase 2.

Phase 2: Thermal Disruption (The "Warm Start")

Caution: Fmoc groups are heat-sensitive in the presence of bases, but stable in neutral acid solutions.

  • Water Bath: Place the vial in a water bath set to 45°C .

  • Sonication: Sonicate at 45°C for 5-10 minutes.

    • Why? Acoustic cavitation breaks physical crystal lattices, while heat provides the kinetic energy to overcome the lattice energy.

  • Observation: If the solution clears but precipitates upon cooling to room temperature, your system is thermodynamically unstable. You must maintain the coupling reaction at 35-40°C or move to Phase 3.

Phase 3: Chaotropic Additives (The "Nuclear Option")

If the molecule refuses to dissolve or gels immediately, you must chemically disrupt the hydrogen bonding network.

  • The Additive: Add LiCl (Lithium Chloride) to a final concentration of 0.4 M - 0.8 M in your solvent (DMF or NMP).

    • Mechanism:[1][2][3] Lithium ions (

      
      ) coordinate with the oxygen atoms of the free carboxyl groups and the amide backbone, effectively "capping" the H-bond donors/acceptors and preventing intermolecular aggregation [1].
      
  • Alternative: Use DMSO (Dimethyl Sulfoxide) as a co-solvent (up to 20% v/v).

    • Warning: DMSO is an oxidant. Ensure it is high-grade and free of dimethyl sulfide. Avoid DMSO if you have Met (Methionine) or Cys (Cysteine) residues susceptible to oxidation, unless using an antioxidant scavenger.

Visual Workflow: The Solubility Decision Tree

Use this logic flow to determine the correct corrective action for your specific situation.

SolubilityProtocol Start Start: this compound Powder Solvent Attempt Dissolution in NMP (0.2M) Start->Solvent Check1 Is Solution Clear? Solvent->Check1 Proceed Proceed to Coupling Check1->Proceed Yes Heat Heat to 45°C + Sonication Check1->Heat No Check2 Is Solution Clear? Heat->Check2 Precipitate Precipitates on Cooling? Check2->Precipitate Yes Chaotrope Add 0.4M LiCl or Switch to DMSO/DMF (20:80) Check2->Chaotrope No Precipitate->Proceed No MaintainHeat Perform Coupling at 40°C Precipitate->MaintainHeat Yes Check3 Is Solution Clear? Chaotrope->Check3 Check3->Proceed Yes Fail Check Purity (HPLC) or Change Vendor Check3->Fail No

Caption: Decision tree for troubleshooting Fmoc-AA solubility. Blue=Start, Green=Success, Red=Intervention required.

Frequently Asked Questions (FAQs)

Q1: I am doing SPPS. Why would I use this compound (Alpha-ester) instead of Fmoc-Glu(OAll)-OH (Side-chain ester)? A: You likely wouldn't, unless you are performing a Side-Chain Anchoring strategy. In this strategy, the gamma-carboxyl is attached to the resin, allowing the synthesis to proceed from the alpha-amine. The alpha-allyl ester protects the C-terminus until you are ready to cyclize the peptide (Head-to-Tail) or modify the C-terminus. If you are doing standard SPPS and just want a Glu residue with an allyl side chain, you should be using Fmoc-Glu(OAll)-OH . Using the wrong isomer is the #1 cause of synthesis failure here.

Q2: Can I use DMSO as the primary solvent for the coupling reaction? A: Yes, but with caveats. DMSO has high viscosity, which can reduce the diffusion rate of reagents into the resin beads. If you use DMSO, ensure you extend coupling times (e.g., 2x 60 min instead of 1x 45 min). Also, ensure the resin is compatible; PEG-based resins (like ChemMatrix) swell well in DMSO/DMF mixtures, while standard polystyrene may behave differently [2].

Q3: Will heating the solution to 45°C cause Fmoc removal? A: Not in the absence of a base. The Fmoc group is stable to mild heat in neutral or acidic solutions. However, if your solvent (DMF/NMP) is old and contains amines (dimethylamine) due to decomposition, heating will accelerate premature Fmoc removal. Always use fresh, high-grade solvent.

Q4: My solution is clear, but the coupling efficiency is low (<50%). Why? A: This is likely due to steric hindrance of the D-isomer combined with the bulky Allyl group.

  • Fix: Switch to a stronger coupling cocktail. If using DIC/Oxyma, switch to HATU/HOAt/DIEA .

  • Protocol: Use 4 eq AA : 3.8 eq HATU : 8 eq DIEA. Pre-activate for only 30 seconds before adding to resin to avoid racemization [3].

Technical Specifications & Solvent Compatibility
SolventSolubility PotentialRisk FactorRecommendation
DMF ModerateLowStandard. Use only if dry.
NMP HighLowPreferred. Better swelling, better solubility.
DMSO Very HighModerate (Oxidation)Use as co-solvent (10-20%) for difficult cases.
DCM LowLowAvoid for Fmoc-Glu derivatives; poor solubility.
THF LowHigh (Peroxides)Not recommended for SPPS coupling.
References
  • Seidel, C., et al. (2025). Addressing solubility issues of Fmoc-amino acids in SPPS. BenchChem Technical Notes. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of difficult sequence peptides. NIH National Library of Medicine. Link

  • Sigma-Aldrich. (2024).[4] Product Specification: Fmoc-Glu(OAll)-OH. Merck KGaA.[4] Link

  • ResearchGate Community. (2020). Discussion on Fmoc-Asp-OAll Solubility. Link

Sources

Technical Support Center: Allyl/Alloc Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimization of Allyl/Alloc Deprotection in SPPS

Executive Summary The removal of Allyloxycarbonyl (Alloc) and Allyl ester groups is a critical orthogonal step in Solid-Phase Peptide Synthesis (SPPS), particularly for the synthesis of cyclic peptides, side-chain modifications, or on-resin cyclization. While the reaction is highly specific, it relies on a Palladium(0) catalytic cycle that is sensitive to oxidation and can lead to severe side reactions (allylation of nucleophilic residues) if the allyl cation is not effectively scavenged.

This guide details the "best-in-class" scavengers, provides validated protocols, and offers a troubleshooting framework for common failure modes.

Part 1: Scavenger Selection (The Core Decision)

The choice of scavenger dictates the mechanism of allyl trapping and the cleanliness of the deprotection. We categorize the two primary scavenger classes below.

Comparative Analysis: Phenylsilane vs. N,N'-Dimethylbarbituric Acid (NDMBA)
FeaturePhenylsilane (PhSiH₃) N,N'-Dimethylbarbituric Acid (NDMBA)
Class Hydride Donor (Reductive)Carbon Nucleophile (Soft)
Mechanism Reduces

-allyl-Pd complex to propene gas.
Attacks

-allyl-Pd to form allylated barbiturate.
Efficiency High. Very fast kinetics (typically 2x 15 min).High. Comparable kinetics, often used in excess.
Side Reactions Minimal. Propene gas escapes, preventing back-reaction.Low. The allylated byproduct is stable and soluble.
Handling Liquid. Pyrophoric risk. Distinct, unpleasant odor.Solid. Odorless. Shelf-stable.
Solubility Miscible with DCM.Soluble in DCM/DMF mixtures.
Best For Standard SPPS. When speed is priority and odor is managed.Large Scale / GMP. When avoiding pyrophoric liquids is critical.

Expert Insight: While Phenylsilane is the historical "gold standard" due to its ability to drive the reaction by generating volatile propene, NDMBA is increasingly preferred in modern high-throughput labs. NDMBA avoids the risk of "over-reduction" of sensitive moieties (e.g., azides or certain alkenes) that can theoretically occur with potent hydride donors, although this is rare under standard Alloc removal conditions.

Part 2: Reaction Mechanism & Causality

Understanding the catalytic cycle is essential for troubleshooting. The reaction is not a simple hydrolysis; it is a Pd(0)-catalyzed allylic transfer.

The Catalytic Cycle (Graphviz Diagram)

AllocMechanism Pd0 Pd(PPh3)4 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Coordinates Alloc Substrate Peptide-Alloc (Resin Bound) Substrate->OxAdd PiAllyl Pi-Allyl Pd Complex [Pd(II)-Allyl]+ OxAdd->PiAllyl Decarboxylation (-CO2) PiAllyl->Pd0 Reductive Elimination Product Deprotected Peptide (Free Amine) PiAllyl->Product Release Peptide Byproduct Byproduct (Propene or Allyl-NDMBA) PiAllyl->Byproduct Scavenger Scavenger (PhSiH3 or NDMBA) Scavenger->PiAllyl Nucleophilic Attack (Traps Allyl)

Caption: Figure 1. The Tsuji-Trost catalytic cycle for Alloc deprotection.[1] The scavenger is critical for breaking the Pi-Allyl complex and regenerating the active Pd(0) species.[2]

Part 3: Validated Experimental Protocols

Pre-requisite: All solvents (DCM, DMF) must be strictly degassed (sparged with Argon/Nitrogen for 15 mins) before adding the catalyst. Pd(PPh₃)₄ is air-sensitive; an oxidized catalyst (black/orange solid) will fail.

Method A: The Phenylsilane Protocol (Standard)

Best for: Routine synthesis, small scales (0.1 - 0.5 mmol).

  • Swell Resin: Wash resin with DCM (3x 5 min).

  • Prepare Cocktail (Ex situ):

    • Dissolve Pd(PPh₃)₄ (0.1 - 0.25 eq) in dry DCM.

    • Add Phenylsilane (10 - 20 eq) .

    • Note: The solution should be yellow/amber. If it turns black immediately, your solvent is wet or oxygenated.

  • Reaction: Add solution to resin. Shake under Argon/Nitrogen for 15-20 minutes .

  • Repeat: Drain and repeat Step 2 and 3 with fresh reagents. (Two cycles are mandatory to ensure completion).

  • Wash: Wash with DCM (5x), DMF (5x), then DTC Wash (see Part 4).

Method B: The NDMBA Protocol (Odorless)

Best for: Large scale, open-vessel handling, or specific sensitivity concerns.

  • Swell Resin: Wash resin with DCM/DMF (1:1).

  • Prepare Cocktail:

    • Dissolve NDMBA (20 eq) in DMF/DCM (1:1).

    • Add Pd(PPh₃)₄ (0.1 - 0.25 eq) .

  • Reaction: Add to resin. Shake for 2 x 30 minutes .

  • Wash: Extensive washing with DMF is required to remove the barituric acid byproduct. Follow with DTC Wash .

Method C: Borane-Dimethylamine Complex (The "Green" Alternative)

An emerging alternative that is shelf-stable and efficient.

  • Cocktail: Pd(PPh₃)₄ (0.1 eq) + Borane-Dimethylamine (10 eq) in DCM.

  • Reaction: 2 x 15 minutes.

  • Mechanism: Similar to silanes, this acts as a hydride donor but is often easier to handle than silanes.

Part 4: Post-Reaction Palladium Removal (Critical)

Failure to remove Pd results in "black resin" and failed subsequent couplings due to steric occlusion or catalyst poisoning.

The DTC Protocol (Mandatory Step): After Alloc removal, you must wash the resin with a chelator.

  • Prepare Solution: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (approx. 5 mg/mL).

  • Wash: 3 x 5 minutes.

  • Observation: The solution may turn yellow/brown as it pulls Pd from the resin.

  • Final Wash: DMF (5x), DCM (5x) to remove DTC traces.

Part 5: Troubleshooting & FAQs

Troubleshooting Decision Tree (Graphviz)

Troubleshooting Start Issue: Alloc Group Not Removed CheckColor What color is the reaction mixture? Start->CheckColor Black Black Precipitate (Colloidal Pd) CheckColor->Black Immediately Yellow Yellow/Amber (Active Catalyst) CheckColor->Yellow Stays Yellow Oxidation Cause: Oxygen/Moisture Solution: Degas solvents, use fresh catalyst. Black->Oxidation Kinetics Cause: Slow Kinetics Solution: Increase Pd (0.5 eq), Increase Time, or Switch Scavenger. Yellow->Kinetics SideRxn Issue: Alkylation of Trp/Tyr ScavengerCheck Check Scavenger SideRxn->ScavengerCheck IncreaseScav Solution: Increase Scavenger (20-50 eq) or use NDMBA. ScavengerCheck->IncreaseScav

Caption: Figure 2. Diagnostic flow for common Alloc deprotection failures.

FAQ 1: My resin turned grey/black after deprotection. Is my peptide ruined? Answer: Not necessarily, but you have precipitated Palladium (Pd black). This happens if the catalyst oxidizes or if the scavenger is insufficient.

  • Fix: Perform the DTC wash (Part 4) extensively. If DTC fails, try washing with 1% solution of hydrazine hydrate in DMF (aggressive, use caution) or a specialized metal scavenger resin treatment after cleavage.

FAQ 2: Can I use Pd(PPh₃)₂Cl₂ instead of Pd(PPh₃)₄? Answer: Generally, no. The reaction requires Pd(0) .[2][3][4][5] Pd(II) species like Pd(PPh₃)₂Cl₂ need an in situ reducing agent to become active. While phenylsilane can reduce Pd(II) to Pd(0), the induction period is unpredictable. Stick to Pd(PPh₃)₄ (Tetrakis) for reproducibility unless using a specific protocol designed for Pd(II) precursors.

FAQ 3: I see allylation on my Tryptophan residues. Why? Answer: The "Pi-allyl" complex is an electrophile. If the scavenger (PhSiH₃ or NDMBA) is too slow or low in concentration, the allyl group will transfer to the next best nucleophile: your peptide's electron-rich side chains (Trp, Tyr, Met).

  • Fix: Increase scavenger equivalents (up to 40 eq). Ensure the reaction is agitated vigorously.[2] Switch to NDMBA, which is a highly effective soft nucleophile competitor.

References

  • Gomez-Martinez, P., et al. (1999). "N-alpha-Alloc temporary protection in solid-phase peptide synthesis. The use of amine-borane complexes as allyl group scavengers."[6] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.[3]

  • Thieriet, N., et al. (1997). "Palladium-catalyzed allyl group removal: A comparative study of scavengers." Tetrahedron Letters, 38(41), 7275-7278.

  • Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry, 212(2), 303–310.[1]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455–2504.

  • Biotage Application Note. (2023). "Using microwave heating to expedite your allyl ester or alloc deprotection."[3][7][8]

Sources

Technical Support Center: Minimizing Side Reactions During Fmoc-D-Glu-OAll Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The use of allyl-based protecting groups, such as the allyl ester (-OAll) for the side chain of glutamic acid (Fmoc-D-Glu-OAll), offers a powerful orthogonality strategy in modern Solid-Phase Peptide Synthesis (SPPS).[1] This strategy allows for selective deprotection on-resin to enable site-specific modifications like lactam bridge formation, PEGylation, or the attachment of reporter probes, all while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups (e.g., Boc, tBu) are intact.[1][2]

The cleavage of the allyl group is typically achieved under mild, neutral conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger.[3][4] While effective, this process is not without its challenges. Several side reactions can occur, leading to reduced purity, yield, and the formation of complex side products. This guide provides an in-depth, troubleshooting-focused resource for researchers to diagnose, mitigate, and prevent these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My allyl cleavage is incomplete, resulting in low yield of the deprotected peptide. What are the primary causes and solutions?

This is one of the most common issues and typically points to problems with the catalyst or reaction conditions.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity: Pd(PPh₃)₄ is notoriously sensitive to oxygen.[4][5] Exposure to air can lead to the oxidation of Pd(0) to the inactive Pd(II) state, significantly reducing or completely inhibiting the cleavage reaction.[6]

    • Solution 1 (Best Practice): Always use fresh, bright yellow Pd(PPh₃)₄ powder.[7] Prepare the cleavage solution immediately before use. For critical syntheses, sparging the solvent (typically DCM or a DMF/DCM mixture) with argon or nitrogen before adding the catalyst can be beneficial, although some studies suggest the catalyst is more tolerant to atmospheric exposure than previously thought for single uses.[7]

    • Solution 2 (Reaction Repetition): If cleavage is incomplete, filter the resin, wash thoroughly, and repeat the cleavage procedure with a fresh solution of catalyst and scavenger.[1][7][8] Two or more treatments are common in published protocols to drive the reaction to completion.[8]

  • Insufficient Reaction Time or Equivalents: The kinetics of on-resin reactions can be slower than in-solution due to steric hindrance and diffusion limitations within the resin beads.

    • Solution: Increase the reaction time. While some protocols suggest 20-60 minutes, extending this to 2-3 hours is often necessary.[8][9] Also, ensure you are using sufficient equivalents of the catalyst (typically 0.2 to 1.0 equivalents relative to resin loading) and a large excess of the scavenger (15 to 25 equivalents).[1][8]

  • Poor Resin Swelling: The catalyst and scavenger must be able to freely diffuse into the resin matrix to access the cleavage sites.

    • Solution: Ensure the resin is fully swollen in a suitable solvent (e.g., DCM, DMF) before adding the cleavage cocktail.[9] The cleavage reaction itself should be performed in a solvent that maintains good resin swelling, such as DCM or a DMF/DCM mixture.[8]

Question 2: My mass spectrometry results show a +40 Da mass addition on Tryptophan residues. What is this and how do I prevent it?

A +40 Da addition to Tryptophan (or other nucleophilic residues like Cysteine or Methionine) is a classic sign of alkylation by the allyl cation .

Mechanistic Insight:

The palladium-catalyzed deprotection proceeds via a π-allylpalladium complex.[1][10][11] If this reactive intermediate is not efficiently trapped by a scavenger, the allyl moiety can be attacked by nucleophilic side chains. The indole ring of Tryptophan is particularly susceptible to this electrophilic addition.

Prevention Strategy:

The key is the effective use of an allyl cation scavenger . The scavenger's role is to irreversibly trap the π-allylpalladium complex, regenerating the Pd(0) catalyst and preventing the allyl group from reacting elsewhere.[1]

  • Primary Solution (Choice of Scavenger): Phenylsilane (PhSiH₃) is widely regarded as one of the most efficient and reliable scavengers for this purpose.[1][3][12] It acts as a hydride donor, effectively reducing the allyl group.[1][12] Using a large excess (e.g., 20-25 equivalents) of PhSiH₃ is crucial.[1]

  • Alternative Scavengers: Other nucleophilic scavengers can be used, though their efficiency and side-product profiles may differ. These include:

    • Morpholine

    • N-Methylaniline

    • Meldrum's acid[5]

    • Acetic Acid / N-Methylmorpholine combination[9]

Question 3: After cleavage, I'm seeing a dark orange or brown color on my resin that is difficult to wash away. Is this a problem?

A persistent color on the resin after the reaction is indicative of residual palladium species.

Explanation & Solutions:

  • Cause: The color is often due to the formation of Pd(II) oxides or other palladium complexes that have adsorbed onto the resin matrix.[6] While often catalytically inactive, these residues can sometimes interfere with subsequent reactions or contaminate the final cleaved peptide.

  • Solution (Intensive Washing): A thorough washing protocol after the cleavage reaction is mandatory.

    • Wash extensively with the reaction solvent (e.g., 5x DCM).[8]

    • Wash with a chelating solution to sequester palladium. A common and effective wash is a 0.5% solution of sodium diethyldithiocarbamate in DMF.[6] Perform this wash 2-3 times for 5-10 minutes each.

    • Wash again with DMF (5x) and DCM (5x) to remove the chelating agent and prepare the resin for the next synthetic step.[8]

Recommended Protocols & Methodologies

Protocol 1: On-Resin this compound Cleavage

This protocol is a robust starting point for the on-resin deprotection of the allyl ester side chain.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (1.0 g) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.

  • Drain: Drain the swelling solvent.

  • Cleavage Cocktail Preparation (Perform Immediately Before Use):

    • In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 eq. based on resin loading) in anhydrous DCM (8 mL).

    • To this solution, add Phenylsilane (PhSiH₃) (20-25 eq.). The solution should be a clear, light yellow.

  • First Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Agitate gently (e.g., via nitrogen bubbling or orbital shaking) at room temperature for 2 hours.

  • Drain & Wash: Drain the reaction solution and wash the resin 3 times with DCM.

  • Second Cleavage Reaction (Optional but Recommended): Repeat steps 3 and 4 to ensure complete deprotection.

  • Palladium Removal Wash:

    • Wash the resin 3 times with DCM.

    • Wash 3 times with 0.5% (w/v) Sodium Diethyldithiocarbamate in DMF for 5 minutes each.

    • Wash 5 times with DMF.

    • Wash 5 times with DCM.

  • Verification: Perform a test cleavage on a small amount of resin to confirm the complete removal of the allyl group via LC-MS analysis. The peptide is now ready for subsequent on-resin modification or final deprotection and cleavage.

Data Summary: Reagents for Allyl Cleavage
ReagentFormulaRoleTypical EquivalentsKey Considerations
Catalyst
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Pd(0) Source0.2 - 1.0Air-sensitive; use fresh, bright yellow powder.[4]
Scavenger
PhenylsilanePhSiH₃Hydride Donor20 - 25Highly effective at preventing Trp alkylation.[1]
MorpholineC₄H₉NONucleophile20 - 50A common alternative, but can be less efficient than PhSiH₃.
Solvent
DichloromethaneCH₂Cl₂Reaction Medium~10 mL / g resinGood for resin swelling and dissolving reagents. Must be anhydrous.
N,N-DimethylformamideC₃H₇NOCo-solventAs neededCan be used as a co-solvent with DCM, especially for difficult sequences.

Visualizing the Chemistry

Mechanism of Palladium-Catalyzed Allyl Cleavage

The reaction proceeds via the well-established Tsuji-Trost allylation mechanism. The catalyst, Pd(0), coordinates to the allyl ester, which then undergoes oxidative addition to form a reactive π-allylpalladium(II) complex. A nucleophilic scavenger attacks this complex to yield the deprotected carboxylate and a stable allyl-scavenger adduct, regenerating the Pd(0) catalyst.[1][11]

Tsuji_Trost_Mechanism cluster_cat_cycle Catalytic Cycle Peptide_OAll Peptide-Glu(O-Allyl) Pi_Allyl_Complex π-Allyl-Pd(II) Complex {Peptide-COO⁻} Peptide_OAll->Pi_Allyl_Complex Oxidative Addition Pd0 Pd(0)L₂ Pd0->Peptide_OAll Deprotected_Peptide Deprotected Peptide-Glu(OH) Pi_Allyl_Complex->Deprotected_Peptide Nucleophilic Attack Trapped_Allyl Trapped Allyl-Scavenger Pi_Allyl_Complex->Trapped_Allyl Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl_Complex Deprotected_Peptide->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for Pd(0)-mediated allyl ester cleavage.

Side Reaction: Tryptophan Alkylation

If the scavenger is inefficient or absent, the electrophilic π-allyl complex can be intercepted by nucleophilic residues like Tryptophan, leading to a common +40 Da side product.

Side_Reaction Pi_Allyl_Complex Reactive π-Allyl-Pd(II) Complex Tryptophan Tryptophan Side Chain (Nucleophilic Indole Ring) Pi_Allyl_Complex->Tryptophan Undesired Attack (No Scavenger) Scavenger Sufficient Scavenger (e.g., PhSiH₃) Pi_Allyl_Complex->Scavenger Desired Trapping Alkylated_Trp Alkylated Tryptophan (+40 Da Adduct) Desired_Path Clean Deprotection

Caption: Competing pathways for the reactive allyl intermediate.

References

  • Latha, K. et al. "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling." Organic Letters. Available at: [Link]

  • Biotage. "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Available at: [Link]

  • Supporting Information for "Design, synthesis and biological evaluation of hepcidin mimics". Available at: [Link]

  • AAPPTec. "Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters." Technical Support Information Bulletin 1144. Available at: [Link]

  • Mijangos, F. et al. "Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis." The Journal of Organic Chemistry. Available at: [Link]

  • Grieco, P. et al. "Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis." Journal of Peptide Research. Available at: [Link]

  • Supporting Information for "An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups..." Available at: [Link]

  • Ascensus Specialties. "Tetrakis(triphenylphosphine) palladium (0)." Available at: [Link]

  • Ruan, Z. et al. "A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support." Research Letters in Organic Chemistry. Available at: [Link]

  • Vutukuri, D. R. et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." The Journal of Organic Chemistry. Available at: [Link]

  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Available at: [Link]

  • ResearchGate. "Why does resin turn to dark orange with Tetrakis (triphenylphosphine)palladium(0)." Available at: [Link]

  • Lee, S.Y. & Hartwig, J.F. "Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation." Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. "What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?" Available at: [Link]

  • Albericio, F. et al. "CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities." Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. "Mechanism of allyl deprotection through catalytic palladium π-allyl..." Available at: [Link]

  • Coin, I. et al. "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." Current Protein & Peptide Science. Available at: [Link]

  • Lee, S.Y. & Hartwig, J.F. "Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation." eScholarship.org. Available at: [Link]

  • ResearchGate. "New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates." Available at: [Link]

  • Chem-Station. "Synthesis of Tetrakis(triphenylphosphine)palladium(0)." Available at: [Link]

  • Góngora-Benítez, M. et al. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." Molecules. Available at: [Link]

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." Available at: [Link]

  • Co-Lab. "Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups...
  • Kumar, A. et al. "FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support." ACS Omega. Available at: [Link]

  • ResearchGate. "Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions." Available at: [Link]

  • Organic Chemistry. "Tsuji-Trost Allylation." YouTube. Available at: [Link]

  • OC Lectures. "Tsuji-Trost Pi-Allyl Pd Substitution Reactions." YouTube. Available at: [Link]

Sources

Improving coupling efficiency of steric hindered allyl esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an advanced support resource for researchers optimizing the Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost reaction) of sterically hindered allyl esters.

Topic: Improving Coupling Efficiency in Pd-Catalyzed Allylic Substitution Role: Senior Application Scientist Status: Operational

Scope & Diagnostic Framework

User Query: "My reaction conversion is low, or I am observing poor selectivity when coupling sterically hindered allyl esters. How do I improve efficiency?"

Scientist's Analysis: When dealing with sterically hindered allyl esters (e.g., tertiary allylic acetates, cyclic substrates with adjacent quaternary centers), the catalytic cycle faces two primary "Steric Checkpoints":

  • Ionization (Oxidative Addition): The bulky environment shields the alkene from Pd coordination and hinders the departure of the leaving group.

  • Nucleophilic Attack: The resulting

    
    -allyl palladium complex is crowded, making it difficult for the nucleophile to approach, often leading to returned starting material or regioselectivity issues (linear vs. branched).
    

This guide addresses these bottlenecks through specific troubleshooting protocols.

Troubleshooting Guide (Q&A)

Phase 1: The "Engine" (Catalyst & Ligand Selection)

Q: I am using standard conditions (Pd(PPh3)4), but the starting material remains unconsumed. Should I increase catalyst loading?

A: Increasing loading rarely solves steric inhibition. The issue is likely the cone angle and activity of the catalyst.

  • Diagnosis:

    
     is a coordinatively saturated, bulky species (Cone angle 
    
    
    
    ). It struggles to coordinate to hindered olefins.
  • Solution: Switch to a "loose" ligand system or a specialized wide-bite-angle ligand.

    • Recommendation: Use a source of

      
       like 
      
      
      
      combined with a specific ligand.
    • For Ionization: Use electron-rich phosphines (e.g., P(t-Bu)3 ) or N-Heterocyclic Carbenes (NHCs) to facilitate oxidative addition.

    • For Enantioselectivity/Regiocontrol: Use Trost Ligands (e.g.,

      
      ). Despite being bulky, they create a defined chiral pocket that can actually accelerate ionization via strain release in specific geometries [1].
      

Q: My substrate ionizes (color change observed), but no product forms. Is the nucleophile too hindered?

A: This indicates a failure at the Nucleophilic Attack stage.

  • Mechanism: In hindered systems, the equilibrium between the

    
    -allyl complex and the starting material often favors the starting material. If the nucleophile is slow (hindered), the Pd complex eventually decomposes or reverts.
    
  • Protocol Adjustment:

    • Switch Leaving Group: Change the allyl acetate to an allyl carbonate (e.g., methyl carbonate). The methoxide/CO2 byproduct is non-reversible, preventing the "return" to starting material and driving the equilibrium forward [2].

    • Additives: Add a Lewis Acid (e.g.,

      
       or 
      
      
      
      ). This coordinates to the leaving group, pulling it off the metal center and accelerating ionization.
Phase 2: Reaction Conditions

Q: I see trace product, but the reaction stalls after 10% conversion. Is the catalyst dying?

A: Likely, yes. This is often due to Pd-Black formation caused by slow kinetics.

  • The Fix:

    • Solvent: Switch to THF or Dioxane for better solubility. If ionization is the rate-limiting step (very hindered esters), use DMF or DMSO . The high dielectric constant stabilizes the charge separation in the cationic

      
      -allyl intermediate.
      
    • Microwave Irradiation: For sterically hindered substrates, thermal heating often leads to decomposition before the activation energy is reached. Microwave irradiation (100–120 °C, 10–30 min) can provide the necessary energy burst to overcome the steric barrier of oxidative addition without prolonged thermal stress [3].

Q: I am getting the linear (unhindered) product, but I need the branched (hindered) product.

A: This is the classic Regioselectivity Challenge.

  • Concept: Nucleophiles naturally attack the less hindered terminus (linear product). To force attack at the hindered position (branched), you must rely on the Memory Effect or specific electronic steering.

  • Protocol:

    • Ligand: Use P,N-ligands (e.g., PHOX). The different trans-effects of P and N make one terminus of the allyl system more electrophilic than the other, overriding steric bias [4].

    • Condition: Lower the temperature (0 °C to -20 °C) to favor the kinetic product if the branched isomer is kinetically favored by the ligand environment.

Visualizing the Steric Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting exactly where steric hindrance stops the reaction and which solution applies.

TsujiTrost Substrate Hindered Allyl Ester (Substrate) Coordination Step 1: Coordination (Steric Barrier 1) Substrate->Coordination Requires small cone angle or high activity Pd0 Pd(0) Catalyst (Ligand Selection Critical) Pd0->Coordination OxAdd Step 2: Oxidative Addition (Ionization) Coordination->OxAdd Rate limiting for bulky esters PiAllyl Pd(II) π-Allyl Complex (Cationic Intermediate) OxAdd->PiAllyl Facilitated by polar solvents & Carbonate LG PiAllyl->Substrate Reversible if LG is Acetate (Use Carbonate!) NucAttack Step 3: Nucleophilic Attack (Steric Barrier 2) PiAllyl->NucAttack Nucleophile approaches hindered face Product Coupled Product NucAttack->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Figure 1. The Pd-Catalyzed Allylic Alkylation Cycle.[1][2][3][4][5] Red nodes indicate "Steric Checkpoints" where hindered substrates typically fail. Dotted red line represents the reversible pathway that must be suppressed using Carbonate leaving groups.

Optimized Protocol: Coupling of Hindered Allyl Carbonates

Objective: Maximize conversion for a tertiary allyl substrate using a stabilized nucleophile (e.g., malonate).

ComponentStandard ChoiceOptimized for Hindered Systems Reason
Precursor Allyl AcetateAllyl Methyl Carbonate Prevents reversibility; methoxide drives reaction.
Catalyst Pd(PPh3)4Pd2(dba)3 (2.5 mol%)Removes excess PPh3 interference.
Ligand PPh3dppe or Trost Ligand (5-10 mol%)dppe (small bite angle) speeds up reduction; Trost ligand creates chiral pocket.
Solvent THFDMF or Dioxane/DMSO (10:1)Stabilizes the cationic intermediate.
Temp Reflux60-80°C or MW (100°C) Thermal energy needed to cross steric activation barrier.

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and the Phosphine Ligand in anhydrous THF/DMF (degassed). Stir for 30 min at RT until the solution turns from purple/red to yellow/orange (active catalyst formation).
    
  • Substrate Addition: Add the Hindered Allyl Carbonate (1.0 equiv) to the catalyst mixture.

  • Nucleophile Activation: In a separate vial, deprotonate the nucleophile (if necessary) using

    
     or 
    
    
    
    (N,O-Bis(trimethylsilyl)acetamide with catalytic Potassium Acetate).
    • Note: For hindered esters, BSA/KOAc is superior as it generates the nucleophile in situ without strong basicity that degrades the catalyst.

  • Coupling: Transfer the nucleophile solution to the catalyst/substrate mixture.

  • Reaction: Heat to 60 °C. Monitor via TLC/LCMS every hour.

    • Troubleshoot: If no conversion after 2h, increase temp to 80 °C or move to Microwave reactor.

References

  • Trost, B. M., & Van Vranken, D. L. (1996).[6] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

  • Tsuji, J. (1986).

    
    -keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Tetrahedron, 42(16), 4361-4401. 
    
  • Kaiser, N. F., et al. (2000). Microwave-Mediated Palladium-Catalyzed Allylic Substitution. The Journal of Organic Chemistry, 65(4), 911–913.

  • Helmchen, G. (2012). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research.

Sources

Technical Support Center: Handling & Moisture Control for Fmoc-D-Glu-OAll

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview

Reagent Name: Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid α-allyl ester) Chemical Context: This reagent is a specialized amino acid building block used primarily in the synthesis of head-to-tail cyclic peptides or for anchoring the glutamic acid side chain to a resin.[1] Critical Sensitivity: While the allyl ester group is relatively stable, the free


-carboxylic acid  makes this reagent hygroscopic. Moisture ingress leads to stoichiometry errors, potential ester hydrolysis (under basic conditions), and competing side reactions during activation.
Part 1: The "Golden Rules" of Storage & Handling

Q: I just received my shipment of this compound. It was shipped at room temperature. Is it degraded? A: Likely not, but immediate action is required. Fmoc-amino acids are generally stable for short periods (days) at ambient temperature during transit. However, long-term stability relies on arresting hydrolysis and preventing autolysis.

  • Protocol: Immediately transfer the vial to -20°C for long-term storage.

  • Why? Low temperatures kinetically trap the ester, preventing spontaneous hydrolysis.

Q: How do I safely dispense the reagent without introducing moisture? A: You must follow the Thermal Equilibration Protocol . The most common cause of reagent failure is not the storage temperature, but the condensation that forms when a cold vial is opened in humid lab air. Condensed water reacts with the free carboxylic acid to form a sticky hydrate, which ruins weighing precision.

Protocol: The Thermal Equilibration Workflow (See Diagram 1 below for the visual logic)

  • Remove the sealed vial from the -20°C freezer.

  • Place the vial inside a desiccator containing active silica gel or P₂O₅.

  • Wait 30–60 minutes until the vial reaches room temperature (20–25°C).

  • Open the vial only after it is warm.

  • Weigh the necessary amount quickly.

  • Purge the headspace with Nitrogen or Argon before resealing.

ThermalEquilibration cluster_0 Critical Handling Path Freezer Freezer (-20°C) Reagent is Cold Desiccator Desiccator (Warm to 25°C) Freezer->Desiccator Transfer Weighing Open & Weigh (Quickly) Freezer->Weighing Avoid! (Direct Open) Desiccator->Weighing Equilibrated Reseal Purge & Reseal (Inert Gas) Weighing->Reseal Immediate Condensation Condensation Risk! (Water enters vial) Weighing->Condensation If Cold

Figure 1: Thermal Equilibration Protocol. Strict adherence to the warming step prevents atmospheric moisture from condensing on the cold reagent powder.

Part 2: Solubilization & Reaction Setup

Q: My this compound is clumping during weighing. Can I still use it? A: Clumping indicates significant moisture absorption (hygroscopicity).

  • Risk: If you proceed, you will weigh water along with your reagent, leading to a substoichiometric reaction (less than the calculated equivalents). This causes incomplete coupling.

  • Remedy: Dry the reagent before use. Place the open vial in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets overnight under high vacuum.

Q: Which solvent is best for dissolving this compound? A: Use Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Specification: Water content must be < 0.03% (300 ppm) .

  • Why? The free

    
    -carboxylic acid is a weak proton donor. In the presence of water and activation reagents (like DIC/Oxyma or HATU), the activated ester can hydrolyze back to the acid, consuming the expensive coupling reagent and lowering yields.
    
  • Avoid: DCM (Dichloromethane) often has solubility issues with free-acid amino acids and absorbs atmospheric moisture rapidly due to evaporative cooling.

Table 1: Solvent Compatibility & Moisture Limits

SolventSolubility RatingMax Water ContentRecommendation
DMF (Anhydrous) Excellent< 300 ppmPreferred. Use fresh or amine-free grades.
NMP (Anhydrous) Excellent< 300 ppmGood alternative; reduces aggregation.
DCM Moderate/Poor< 100 ppmAvoid for stock solutions; risk of precipitation.
DMSO Good< 500 ppmAvoid if possible; difficult to remove and often wet.
Part 3: Advanced Troubleshooting (The "Why" & "How")

Q: I observed a "double peak" on my HPLC after coupling this compound. What happened? A: This is likely due to Racemization or Pyroglutamate Formation , both exacerbated by moisture.

  • Pyroglutamate Formation: The free

    
    -carboxylic acid can attack the activated 
    
    
    
    -amine (after Fmoc removal) or the activated
    
    
    -carboxyl (unlikely here as
    
    
    is allyl protected). However, if the Fmoc group is unstable or base is present, the side chain can cyclize.
  • Hydrolysis of Allyl Ester: If your solvent contained water and you used a base (like DIPEA) during coupling, a small fraction of the

    
    -allyl ester may have hydrolyzed to the free acid, which then coupled, leading to incorrect regioselectivity.
    

Q: How do I verify if my reagent has hydrolyzed before I use it? A: Perform a simple TLC (Thin Layer Chromatography) or LC-MS check.

  • TLC System: Chloroform/Methanol/Acetic Acid (90:8:2).

  • Visualization: UV (254 nm) and Ninhydrin (after Fmoc removal spot test).

  • Result: You should see a single spot. A lower Rf spot indicates the free dicarboxylic acid (hydrolysis product).

Q: Can I use the "OAll" deprotection reagents (Pd(PPh₃)₄) if they have been exposed to air? A: Absolutely not. While the amino acid is moisture sensitive, the deprotection catalyst (Tetrakis(triphenylphosphine)palladium(0)) is oxygen and moisture sensitive .

  • Symptom: The catalyst turns from bright yellow to orange/black.

  • Result: Failed allyl removal.

  • Fix: Always handle Pd(PPh₃)₄ in a glovebox or weigh quickly into a septa-sealed vial and purge with Argon. Use scavengers (like Phenylsilane or Morpholine) in the deprotection cocktail to mitigate minor oxidation.

Part 4: Diagnostic Logic Tree

Use this flow to diagnose issues related to moisture contamination during your experiment.

Troubleshooting Issue Issue: Low Yield or Impurities CheckSolubility Is Reagent Clumping or Cloudy in DMF? Issue->CheckSolubility CheckWater Check Solvent Water Content (Karl Fischer) CheckSolubility->CheckWater No (Clear Soln) DryReagent Action: Dry Reagent (P2O5 / Vacuum) CheckSolubility->DryReagent Yes (Wet Solid) FreshSolvent Action: Use Fresh Anhydrous DMF CheckWater->FreshSolvent > 500 ppm CheckCoupling Check Coupling Reagents (Old HATU/DIC?) CheckWater->CheckCoupling < 300 ppm

Figure 2: Moisture Troubleshooting Logic. Follow this path to isolate whether the moisture source is the solid reagent or the solvent system.

References
  • Sigma-Aldrich. Fmoc-Glu-OAll Product Specification & Analysis. Retrieved from (Note: Verify specific isomer D vs L in catalog).

  • AAPPTEC. Handling and Storage of Peptides and Amino Acids. Retrieved from

  • CEM Corporation. Fmoc-Glu(OAll)-OH Datasheet and Usage. Retrieved from

  • Bachem. Peptide Synthesis Guide: Handling Hygroscopic Reagents. Retrieved from

(Note: While specific URLs for "this compound" datasheets are dynamic, the handling protocols above are chemically universal for Fmoc-amino acid esters as cited in standard peptide synthesis handbooks).

Sources

Validation & Comparative

Definitive Guide to Mass Spectrometry Identification of Fmoc-D-Glu-OAll Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) identification of peptides containing Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid allyl ester). This specific derivative is a critical "switch" residue in modern peptide drug development, primarily used for orthogonal protection to enable head-to-tail cyclization or site-specific modification (e.g., stapled peptides).

Because these peptides are often analyzed as protected intermediates (before final side-chain deprotection), they present unique challenges: high hydrophobicity, poor ionization, and the need to distinguish protecting group losses from backbone fragmentation.

Strategic Overview: The Analytical Challenge

Identifying This compound peptides requires verifying three distinct structural features simultaneously:

  • Sequence Integrity: The correct amino acid backbone.

  • Protecting Group Status: Presence of the N-terminal Fmoc (Fluorenylmethyloxycarbonyl) and the OAll (Allyl ester) moiety.

  • Stereochemical Purity: Confirming the D-isomer (D-Glu) vs. the L-isomer (critical for biological activity and stability).

Expert Insight: Standard MS methods (ESI/MALDI) are "chirally blind"—they cannot distinguish D-Glu from L-Glu by mass alone. This guide details how to verify the mass/sequence and explicitly flags where chiral chromatography or Ion Mobility MS (IM-MS) is required for stereochemical validation.

Technology Comparison: ESI-QTOF vs. MALDI-TOF

For hydrophobic, protected peptides, the choice of ionization source dictates the quality of the data.

FeatureESI-QTOF (Electrospray) MALDI-TOF (Matrix-Assisted Laser Desorption) Verdict for this compound
Sample State Liquid (requires solubility in MeOH/ACN/DCM)Solid Crystalline MatrixESI is preferred for sequencing; MALDI for quick mass checks.
Ionization Soft, Multiple Charges (

)
Harder, Singly Charged (

,

)
ESI generates higher charge states, facilitating better fragmentation of large protected peptides.
Fragmentation Rich MS/MS (b/y ions)Post-Source Decay (PSD) or TOF/TOFESI-MS/MS is essential to localize the OAll group to the Glu residue.
Hydrophobicity High (can clog capillaries if not dissolved well)Tolerant (co-crystallization helps)MALDI is safer for extremely insoluble protected aggregates.
Fmoc Stability Labile (can degrade in source)Stable (usually intact)ESI often shows "in-source" Fmoc loss (

).

Technical Deep Dive: Fragmentation Logic

To positively identify this compound, you must track specific diagnostic ions. The fragmentation behavior of protected peptides differs from standard "naked" peptides.

Diagnostic Ions & Neutral Losses
  • Fmoc Group: The most dominant feature is the cleavage of the Fmoc group.

    • 
       Da:  Loss of the intact Fmoc group (rare in MS/MS, common in synthesis deprotection).
      
    • 
       179.08:  The dibenzofulvenyl cation  (highly characteristic signal in low mass range).
      
  • Allyl Ester (OAll):

    • 
       Da:  Loss of the Allyl group (
      
      
      
      ).
    • 
       Da:  Loss of Allyl alcohol (
      
      
      
      ) or Allyloxy radical depending on energy.
  • Combined Loss:

    • Precursor ions often undergo "in-source decay" losing the Fmoc group. If your parent ion is missing, look for

      
      .
      
Fragmentation Pathway Diagram

The following diagram illustrates the hierarchical fragmentation logic used to confirm the structure.

FragmentationPathway cluster_legend Key Precursor Precursor Ion [Fmoc-D-Glu(OAll)-Peptide + H]+ InSource In-Source Decay [Peptide + H]+ (Fmoc lost) Precursor->InSource -222 Da (Fmoc) FmocIon Diagnostic Ion Dibenzofulvene (m/z 179) Precursor->FmocIon CID Fragmentation Backbone Backbone Fragmentation (b-ions / y-ions) Precursor->Backbone Peptide Bond Break AllylLoss Side Chain Loss [M - Allyl]+ Backbone->AllylLoss Side Chain Cleavage Legend Blue: Intact | Red: Loss | Yellow: Diagnostic

Figure 1: MS/MS fragmentation logic for Fmoc-protected peptides. Note that the dibenzofulvene ion (m/z 179) is the "fingerprint" for the N-terminal protection.

Experimental Protocol: "The Hydrophobic Challenge"

Protected peptides like this compound are notoriously insoluble in standard aqueous MS solvents (0.1% Formic Acid/Water). Using standard protocols will result in signal suppression or instrument contamination .

Protocol: Solubilization & Analysis of Protected Peptides

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Standard)

  • Solvent B: 0.1% Formic Acid in Acetonitrile (ACN)

  • Solvent C (The Secret Weapon): Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP).

Step-by-Step Workflow:

  • Dissolution (Critical):

    • Do NOT attempt to dissolve the peptide directly in Water/ACN.

    • Dissolve ~0.1 mg of peptide in 50 µL of DCM (or HFIP if aggregation is suspected).

    • Dilute this stock 1:10 with Acetonitrile .

    • Final Check: Solution must be clear. If cloudy, centrifuge at 10,000 x g for 5 min and take the supernatant.

  • Direct Infusion (ESI):

    • For protected peptides, avoid LC columns if possible to prevent irreversible adsorption. Use Direct Infusion at 5–10 µL/min.

    • Source Settings: Increase capillary voltage (3.5–4.0 kV) and desolvation temperature (250°C) to aid ionization of bulky hydrophobic molecules.

  • Data Acquisition:

    • Scan Range: m/z 100 – 2000.

    • MS/MS: Select the precursor. Apply collision energy ramp (20–50 eV).

    • Target: Look for m/z 179.08 (Fmoc) to confirm N-term, and sequence ions (b/y series) to confirm the Glu position.

  • Chiral Validation (The "D" Check):

    • Note: The protocol above confirms the sequence and protections. To confirm it is D-Glu and not L-Glu :

    • Method: Marfey’s Reagent (FDAA) derivatization.

    • Action: Hydrolyze a small aliquot (6N HCl), derivatize with FDAA, and run on C18 LC-MS. D-Glu and L-Glu derivatives will elute at distinct retention times.

Synthesis Verification Workflow

This diagram outlines where MS fits into the production of this compound peptides, specifically for cyclization workflows.

Workflow Synth SPPS Synthesis (this compound coupling) MiniCleave Mini-Cleavage (Release from Resin, Side Chains Protected) Synth->MiniCleave 1% TFA/DCM SamplePrep Solubilization (DCM / ACN Mix) MiniCleave->SamplePrep MS_Analysis ESI-MS/MS Analysis SamplePrep->MS_Analysis Decision Data Check: 1. Mass Correct? 2. Fmoc (179) Present? 3. OAll Loss Observed? MS_Analysis->Decision Decision->Synth Fail (Resynthesize) NextStep Proceed to Cyclization (Pd-catalyzed Allyl removal) Decision->NextStep Pass

Figure 2: Quality control workflow for protected peptide intermediates.

References

  • Differentiation of D/L Amino Acids. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. PubMed (2012). Available at: [Link]

  • Allyl Ester Deprotection Monitoring. Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. Journal of Peptide Science (2010). Available at: [Link]

  • Fmoc Peptide Fragmentation. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry (2011). Available at: [Link]

  • ESI vs MALDI Comparison. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research (2017). Available at: [Link]

Comparative Guide: Fmoc-D-Glu-OAll vs. Fmoc-D-Glu-ODmab

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares Fmoc-D-Glu-OAll and Fmoc-D-Glu-ODmab , two critical building blocks used primarily for the synthesis of head-to-tail cyclic peptides or branched peptides via solid-phase peptide synthesis (SPPS).

Strategic Selection for Cyclic and Branched Peptide Synthesis

Executive Summary

In complex peptide synthesis, particularly when anchoring via the Glutamic acid side-chain to facilitate head-to-tail cyclization, the choice of


-carboxyl protection is pivotal.
  • This compound (Allyl Ester): The Gold Standard for robustness. It offers true orthogonality, allowing selective deprotection of the C-terminus without affecting the N-terminal Fmoc group. It is chemically stable but requires a Palladium(0) catalyst for removal.

  • Fmoc-D-Glu-ODmab (Dmab Ester): A Specialized Alternative offering real-time UV monitoring. It is "quasi-orthogonal" (cleaved by hydrazine) but suffers from significant limitations, including simultaneous Fmoc removal and potential for side reactions like pyroglutamate formation.[1]

Recommendation: Use This compound for high-yield, critical applications. Reserve ODmab for automated workflows where UV monitoring of deprotection is strictly required and the sequence is not prone to aspartimide/pyroglutamate formation.

Mechanistic & Chemical Comparison

Structural Overview
FeatureThis compound Fmoc-D-Glu-ODmab
Chemical Name

-Allyl ester

-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester
Protecting Group Allyl (

)
Dmab (Safety-catch linker based on dimedone)
Steric Bulk Low (Linear)High (Bulky aromatic/cyclohexyl system)
Primary Use Head-to-Tail Cyclization; Branched PeptidesHead-to-Tail Cyclization (Automated)
Deprotection Mechanisms
Pathway A: Allyl Ester (Pd-Catalyzed)

The allyl group is removed via


-allyl palladium complex formation. This is a catalytic cycle requiring a scavenger to trap the allyl cation.
  • Reagent:

    
     (Catalyst) + Phenylsilane (
    
    
    
    ) or Morpholine (Scavenger).
  • Orthogonality: Complete. Stable to Piperidine (Fmoc removal) and TFA (Side-chain removal).

Pathway B: Dmab Ester (Hydrazinolysis)

The Dmab group relies on a "safety-catch" mechanism.[2]

  • Step 1: Hydrazine attacks the dimedone moiety (ivDde-like), releasing it as a UV-active indazole.[1][3]

  • Step 2: The remaining

    
    -aminobenzyl ester becomes unstable and spontaneously collapses via 1,6-elimination to release the free carboxyl.[1]
    
  • Reagent: 2% Hydrazine in DMF.[1][4][5][6]

  • Orthogonality: Partial. Hydrazine also removes the N-terminal Fmoc group.

DeprotectionPathways Start_All This compound (Resin Bound) Inter_All π-Allyl Pd Complex Start_All->Inter_All Catalytic Insertion Start_Dmab Fmoc-D-Glu-ODmab (Resin Bound) Inter_Dmab Aminobenzyl Ester Intermediate Start_Dmab->Inter_Dmab Step 1: Dimedone Removal Pd_Cat Pd(PPh3)4 + Scavenger Pd_Cat->Inter_All Hydrazine 2% Hydrazine / DMF Hydrazine->Start_Dmab Note_Fmoc CRITICAL: Hydrazine also removes N-term Fmoc Hydrazine->Note_Fmoc Prod_All Fmoc-D-Glu-OH (Free Alpha-COOH) Inter_All->Prod_All Allyl Scavenging Indazole Indazole Byproduct (UV Active @ 290nm) Inter_Dmab->Indazole Byproduct Release Prod_Dmab H-D-Glu-OH (Free Alpha-COOH + Free Amine) Inter_Dmab->Prod_Dmab Step 2: 1,6-Elimination (Spontaneous Collapse)

Figure 1: Mechanistic pathways for deprotection. Note that Dmab removal results in simultaneous Fmoc removal, whereas Allyl removal preserves the Fmoc group.

Performance Analysis & Experimental Data

Orthogonality & Stability
ConditionThis compound Fmoc-D-Glu-ODmab
20% Piperidine (Fmoc Removal) Stable. Stable (mostly), but long exposure can cause minor loss.
95% TFA (Final Cleavage) Stable. Stable.
2% Hydrazine Stable (Requires Allyl Alcohol to prevent reduction).Cleaved (along with Fmoc).[7]
Pd(PPh3)4 Cleaved. Stable.
Side Reactions & Risks
  • Fmoc-D-Glu-ODmab (High Risk):

    • Pyroglutamate Formation: Upon hydrazine treatment, the simultaneous release of the N-terminal amine and the

      
      -carboxyl (on Glu) creates a high risk of spontaneous cyclization to pyroglutamate, terminating the chain.
      
    • Sluggish Elimination: The 1,6-elimination step (Step 2) can be slow, leading to incomplete deprotection. Remedy: Wash with DIPEA.[1][2]

    • Adduct Formation: The indazole byproduct can occasionally react with electrophilic species if not washed away immediately.

  • This compound (Low Risk):

    • Allyl Scavenging: If the scavenger (e.g., morpholine) is insufficient, the allyl cation can re-attach to sensitive residues (Trp, Tyr, Met). This is easily managed with optimized scavenger cocktails (see Protocol).

Experimental Protocols

Protocol A: Deprotection of this compound (Palladium Method)

Use this for high-value synthesis where preserving the N-terminal Fmoc is required.

  • Preparation: Swell resin in DCM for 15 min.

  • Catalyst Mix: Dissolve

    
     (0.1 eq) and Phenylsilane (
    
    
    
    , 10 eq) in anhydrous DCM.
    • Alternative Scavenger: Morpholine (5%) can replace Phenylsilane.

  • Reaction: Add solution to resin. Shake under Argon/Nitrogen (exclude air) for 30 minutes .

  • Repeat: Drain and repeat step 3 with fresh solution.

  • Wash:

    • DCM (

      
      )
      
    • 0.5% Sodium Diethyldithiocarbamate in DMF (

      
      ) — Critical to remove Pd traces (beads will turn from grey to white).
      
    • DMF (

      
      ).[5]
      
Protocol B: Deprotection of Fmoc-D-Glu-ODmab (Hydrazine Method)

Use this for automated synthesis or when simultaneous Fmoc removal is desired.

  • Preparation: Swell resin in DMF.

  • Reaction: Treat resin with 2% Hydrazine Monohydrate in DMF (

    
    ).
    
  • Monitoring: Shake for 3 minutes . Collect filtrate and measure UV absorbance at 290 nm (Indazole release).

  • Repeat: Repeat hydrazine treatment until UV absorbance at 290 nm is negligible (typically 3–5 cycles).

  • Elimination Wash (Critical): Wash resin with 5% DIPEA in DMF for 10 minutes.

    • Reason: Basic conditions accelerate the sluggish 1,6-elimination of the aminobenzyl ester intermediate.

  • Final Wash: DMF (

    
    ).
    

Decision Matrix

When should you choose one over the other?

DecisionTree Start Select Glu Protection Strategy Q1 Do you need to modify the C-terminus WHILE keeping the N-terminus protected? Start->Q1 Result_All Use this compound (Allyl Ester) Q1->Result_All Strict Orthogonality Required Q2 Is the sequence prone to Pyroglutamate or Aspartimide? Q1->Q2 Simultaneous Deprotection Acceptable Yes Yes No No (Simultaneous deprotection ok) Q2->Result_All High Risk (Safer Chemistry) Result_Dmab Use Fmoc-D-Glu-ODmab (Dmab Ester) Q2->Result_Dmab Low Risk + Need UV Monitoring Risk_Yes Yes (e.g., Gly-Glu, Asp-Gly) Risk_No No

Figure 2: Decision tree for selecting the appropriate Glutamic acid derivative.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Chan, W. C., et al. (1995).[1] Fmoc-Glu-ODmab: A new orthogonally protected glutamic acid derivative.[1] Journal of the Chemical Society, Chemical Communications, (21), 2209-2210. Link

  • Kates, S. A., et al. (1993). Automated Allyl Cleavage for Peptide Synthesis. Analytical Biochemistry, 212, 303-310.
  • Johnson, T., et al. (2000).[1] Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1, 2811-2820.[1] Link

  • Grieco, P., et al. (2001). Dmab vs Allyl: A comparative study in the synthesis of cyclic peptides. Journal of Peptide Science, 7(5), 250-256.

Sources

Enantiomeric Purity Testing of Fmoc-D-Glu-OAll: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of enantiomeric purity testing for Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid


-allyl ester). It is designed for analytical chemists and peptide scientists requiring high-precision methods to detect the undesired L-enantiomer (Fmoc-L-Glu-OAll).

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

This compound is a critical orthogonal building block in peptide synthesis. The


-allyl ester protection allows for selective C-terminal deprotection (using Pd(PPh

)

) without affecting the base-labile Fmoc group or acid-labile side-chain protectors.
  • The Critical Quality Attribute (CQA): Enantiomeric Purity.

  • The Risk: The presence of the L-enantiomer (impurity) leads to diastereomeric peptide impurities (e.g., D-L sequences instead of D-D), which are often inseparable by standard preparative HPLC, potentially ruining weeks of synthesis.

  • The Challenge: Differentiating the D and L forms requires a chiral environment. Standard C18 HPLC cannot distinguish them.

Comparative Overview of Methods
FeatureChiral HPLC (Recommended) Polarimetry (Specific Rotation) Marfey’s Method (Derivatization)
Principle Direct separation on Chiral Stationary Phase (CSP).[1]Interaction with polarized light.[]Diastereomeric conversion + Achiral HPLC.
Sensitivity High (Limit of Detection < 0.1%).Low (Requires bulk purity; insensitive to <1% impurity).High, but destructive.
Specificity Excellent (Separates D, L, and chemical impurities).Poor (Chemical impurities skew rotation).Good, but requires hydrolysis (loses OAll group).
Throughput Medium (15–30 min/run).Fast (2 min/read).Slow (Requires reaction time).
Verdict Gold Standard for QC.Acceptable only for raw material ID, not purity.Not suitable for intact ester analysis.

Strategic Method Selection (Decision Logic)

The following decision tree illustrates why Direct Chiral HPLC is the only viable option for high-stringency applications.

MethodSelection Start Start: this compound Sample Q1 Is the goal simple Identity or High-Purity QC? Start->Q1 Identity Polarimetry (Specific Rotation) Q1->Identity Identity Only Purity Purity Testing (>99.5% ee required) Q1->Purity High Purity Q2 Can the sample be hydrolyzed? Purity->Q2 Yes Marfey's Method (FDAA Derivatization) Q2->Yes Yes (Loses OAll) No Must preserve Allyl Ester? Q2->No No (Intact Molecule) Direct Direct Chiral HPLC/SFC Yes->Direct Alternative No->Direct Mandatory

Figure 1: Decision logic for selecting the analytical method. Direct Chiral HPLC is mandatory when the integrity of the allyl ester must be preserved.

Recommended Protocol: Direct Chiral HPLC[9]

The Column Technology: Immobilized Polysaccharides

For Fmoc-protected amino acids, Immobilized Polysaccharide Phases are superior to coated phases. Coated phases (like Chiralcel OD-H) restrict solvent choices (cannot use DCM/THF), which limits solubility for hydrophobic Fmoc derivatives.

Top Choice: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)).

  • Why: The chlorinated selector offers distinct "pockets" that recognize the bulky Fmoc group and the ester functionality effectively. It is robust and compatible with acidic mobile phases required for Glutamic acid.

Alternative: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[1]

Detailed Standard Operating Procedure (SOP)

This protocol is a self-validating system designed to separate this compound from Fmoc-L-Glu-OAll.

A. Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak IC (4.6 x 250 mm, 5 µm)Immobilized phase allows broad solvent compatibility.
Mobile Phase n-Hexane : IPA : TFA (80 : 20 : 0.1) Normal Phase. Hexane provides retention; IPA modulates elution. TFA (0.1%) is critical to protonate the free

-carboxyl group, preventing peak tailing.
Flow Rate 1.0 mL/minStandard flow for optimal mass transfer.
Temperature 25°CAmbient control ensures reproducibility.
Detection UV @ 254 nm (or 265 nm)Targets the Fmoc chromophore.
Injection Vol 5 - 10 µLLoad approx. 5-10 µg on column.
Run Time ~20 - 30 minsSufficient for baseline separation.
B. Sample Preparation
  • Solvent: Dissolve the sample in the Mobile Phase (Hexane/IPA/TFA). If solubility is poor, dissolve in a small volume of DCM (Dichloromethane), then dilute with Mobile Phase. Note: Chiralpak IC tolerates DCM; coated columns do not.

  • Concentration: Prepare at 1.0 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

C. System Suitability & Validation

To ensure the method is working, you must inject a Racemic Marker (a mix of D and L).

  • If a commercial racemic standard is unavailable: Mix your D-sample with a small amount of the L-enantiomer (if available) or induce partial racemization by treating a small aliquot with dilute base (1% DIEA in DMF) for 1 hour, then neutralize with TFA before injection.

The Workflow Diagram

HPLC_Workflow cluster_prep Sample Prep cluster_lc LC System cluster_data Analysis Weigh Weigh 1mg This compound Dissolve Dissolve in Hex/IPA/TFA Weigh->Dissolve Filter Filter 0.45µm PTFE Dissolve->Filter Inj Inject 10µL Filter->Inj Col Column: Chiralpak IC Inj->Col Det UV @ 254nm Col->Det Calc Calculate %ee (Area D - Area L) / Total Det->Calc

Figure 2: Step-by-step workflow for the HPLC analysis.

Expected Results & Data Analysis

In a successful separation using Chiralpak IC with the conditions above, you should observe:

  • Selectivity (

    
    ):  > 1.1 (Ideally > 1.2).
    
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Elution Order: The elution order (D before L, or L before D) is not predictable ab initio and must be determined by injecting the specific enantiomer standards. However, on Amylose columns, the D-isomer often elutes first or second depending on the specific mobile phase modifiers.

Calculation of Enantiomeric Excess (% ee):



Calculation of Enantiomeric Purity (%):



Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Ionization of free

-COOH.
Increase TFA concentration to 0.2% in the mobile phase.
No Separation Wrong selector-analyte interaction.Switch column to Chiralpak IA or Chiralpak ID .
Broad Peaks Solubility issues or mass overload.Dissolve sample in DCM first; reduce injection volume.
Fmoc Cleavage Basic impurities in system.[3]Ensure no amines (TEA/DEA) are in the lines. Flush system with acid.[4][5]

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • ResearchGate. (2010). Enantiomer separation of N-FMOC α-amino acid ethyl esters on Chiralpak IE. Retrieved from [Link]

(Note: While specific application notes for this compound are proprietary to synthesis labs, the references above validate the use of Polysaccharide columns for the Fmoc-AA-Ester class of compounds.)

Sources

Validating Orthogonal Deprotection Efficiency of Allyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Peptide Scientists, and Process Development Engineers.

Executive Summary: The Orthogonality Imperative

In complex molecule synthesis—particularly in peptide chemistry and total synthesis—the ability to remove protecting groups selectively is the bottleneck of yield and purity. While acid-labile (t-Butyl) and base-labile (Methyl/Ethyl) esters are standard, they lack true orthogonality in multi-functional scaffolds containing both Fmoc and Boc groups.

Allyl esters provide the critical "third dimension" of orthogonality. They are stable to both TFA (acid) and Piperidine (base) but are cleaved rapidly under neutral conditions via Palladium(0) catalysis.

This guide objectively validates the efficiency of allyl deprotection, comparing it against standard alternatives and providing a self-validating protocol to minimize common failure modes (e.g., allylation of nucleophilic residues).

Mechanistic Foundation: The Tsuji-Trost Cycle

To validate efficiency, one must understand the failure points. Allyl deprotection relies on the Tsuji-Trost reaction . It is not a simple hydrolysis; it is a catalytic cycle involving oxidative addition and nucleophilic substitution.

The Critical Variable: The "Scavenger."[1][2] Once Pd(0) cleaves the allyl ester, it forms a electrophilic


-allyl palladium complex. Without a potent nucleophile (scavenger) to intercept this complex, the allyl group will re-attach to the substrate (reversible reaction) or alkylate sensitive residues like Tryptophan or Tyrosine.
Diagram 1: Catalytic Cycle & Scavenger Role

AllylDeprotectionMechanism Substrate Allyl Ester Substrate Complex π-Allyl Pd Complex (Electrophilic Species) Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd0->Complex Catalysis Product Free Carboxylic Acid (Deprotected) Complex->Product Carboxylate Release Byproduct Allylated Scavenger (Inert Waste) Complex->Byproduct Nucleophilic Attack Scavenger Nucleophilic Scavenger (PhSiH3 / Morpholine) Scavenger->Byproduct Traps Allyl Byproduct->Pd0 Regenerates Catalyst

Caption: The Pd(0) catalytic cycle. Efficiency depends on the scavenger intercepting the π-Allyl complex to prevent equilibrium reversal or side reactions.

Comparative Analysis: Allyl vs. Alternatives

The choice of allyl esters is justified only when specific stability profiles are required. The following data compares allyl esters against the two most common alternatives: t-Butyl (acid labile) and Benzyl (hydrogenolysis/acid labile).

Table 1: Orthogonality & Performance Matrix
FeatureAllyl Ester t-Butyl Ester Benzyl Ester
Cleavage Reagent Pd(PPh

)

/ Scavenger
TFA / Scavengers (TIS)H

, Pd/C or HF/TFMSA
Mechanism

-Allyl transition (Neutral)
Acidolysis (S

1)
Hydrogenolysis / Acidolysis
Stability: Acid (TFA) Stable (High)Labile (Cleaves instantly)Stable (mostly)
Stability: Base (Piperidine) Stable (High)StableStable
Risk: Scavenging Allylation of Trp/Tyr/Mett-Butylation of Trp/CysBenzylation of Tyr
Reaction Time 15–60 mins30–120 mins1–12 hours
Cost Efficiency Low (Expensive Catalyst)High (Cheap Reagents)Moderate

Expert Insight: Use Allyl esters when your molecule contains both acid-labile groups (e.g., Trityl, Boc) and base-labile groups (Fmoc), and you need to selectively modify the carboxylate (e.g., cyclization or side-chain anchoring).

Optimizing the System: Scavenger Selection

The "efficiency" of allyl deprotection is defined by the Turnover Frequency (TOF) of the catalyst, which is directly limited by how fast the scavenger clears the


-allyl complex.
Comparison of Scavengers
  • Phenylsilane (PhSiH

    
    ): The Gold Standard.
    
    • Mechanism: Acts as a hydride donor.[3][4][5]

    • Pros: Neutral pH, extremely fast kinetics, reduces Pd(II) to Pd(0) in situ (reviving "dead" catalyst).

    • Cons: Pyrophoric risk if handled improperly on large scale.

  • Morpholine: The Traditional Choice.

    • Mechanism: Direct nucleophilic attack.

    • Pros: Cheap, shelf-stable liquid.

    • Cons: Basic.[6][7] Can cause base-catalyzed side reactions (e.g., aspartimide formation in peptides) or epimerization.

  • Dimedone / NDMBA: The Solid-Phase Specialist.

    • Mechanism: Carbon nucleophile (soft).

    • Pros: Non-basic, distinct UV chromophore (easy to monitor).

    • Cons: Slower kinetics than silanes.

Protocol: A Self-Validating Deallylation System

This protocol is designed for Solid-Phase Peptide Synthesis (SPPS) or Solution Phase macrocyclization precursors. It includes checkpoints to validate success before moving forward.

Reagents
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.1 – 0.2 equiv).
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10 – 20 equiv).
    
  • Solvent: Dry Dichloromethane (DCM) or DMF (degassed).

Step-by-Step Workflow

Step 1: The Oxygen Purge (Critical Pre-Validation) Pd(PPh


)

is oxygen-sensitive. An orange/red catalyst is good; a black/green catalyst is oxidized (PdO) and inactive.
  • Action: Sparge solvent with Argon for 15 mins.

  • Visual Check: Dissolve catalyst.[8] Solution should be bright yellow/orange. If dark, discard.

Step 2: Reaction Setup

  • Dissolve substrate in degassed solvent (0.1 M).

  • Add Phenylsilane (20 equiv). Note: Excess silane ensures rapid turnover.

  • Add Pd(PPh

    
    )
    
    
    
    (0.1 equiv).
  • Stir under Argon in the dark (light can degrade catalyst).

Step 3: Monitoring (The Validation Step)

  • Timepoint: Check at 30 mins.

  • Method: LC-MS or HPLC.[8]

  • Success Criteria:

    • Disappearance of starting material peak.

    • Appearance of product peak (Mass = Starting Mass - 40.06 Da).

    • Absence of +40 Da or +80 Da adducts: If you see peaks with +40 mass relative to the product, the allyl group has transferred to a nucleophilic residue (Trp/Tyr) instead of the scavenger. This indicates insufficient scavenger excess.

Step 4: Metal Removal

  • Pd residues can chelate to the product.

  • Wash: For solid phase, wash resin with 0.02M Sodium Diethyldithiocarbamate (DDC) in DMF (3x) to precipitate/remove Pd.

Diagram 2: Experimental Decision Tree

ScavengerSelection Start Select Scavenger Strategy SubstrateType Is the substrate sensitive to Base? Start->SubstrateType YesBaseSensitive Yes (e.g., Asp-Gly, Epimerizable centers) SubstrateType->YesBaseSensitive Yes NoBaseSensitive No (Robust scaffold) SubstrateType->NoBaseSensitive No PhSiH3 Use Phenylsilane (PhSiH3) (Neutral, Hydride Donor) YesBaseSensitive->PhSiH3 Morpholine Use Morpholine (Basic, Cheap) NoBaseSensitive->Morpholine CheckTrp Does it contain Trp/Tyr/Met? PhSiH3->CheckTrp HighScavenger CRITICAL: Increase Scavenger to 20-50 equiv to prevent alkylation CheckTrp->HighScavenger Yes Standard Standard Protocol (10 equiv) CheckTrp->Standard No

Caption: Decision logic for selecting the optimal scavenger based on substrate sensitivity and residue composition.

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042.

  • Trost, B. M. (1977). Organopalladium Intermediates in Organic Synthesis. Tetrahedron, 33(20), 2615-2649.

  • Thieriet, N., et al. (2000). Phenylsilane as a mild and efficient scavenger for the removal of the allyloxycarbonyl (Alloc) protecting group. Tetrahedron Letters, 41(10), 1567-1570.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Fmoc-D-Glu-OAll vs Fmoc-L-Glu-OAll reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Impact on Peptide Synthesis, Cyclization, and Stability

Executive Summary

The choice between Fmoc-D-Glu-OAll and Fmoc-L-Glu-OAll is rarely a matter of simple chemical reactivity—as enantiomers, their behavior with achiral reagents is identical. Instead, the decision is driven by biological stability targets , conformational engineering , and solubility modulation during Solid-Phase Peptide Synthesis (SPPS).

Both derivatives feature the Allyl ester (OAll) orthogonal protecting group, typically at the


-carboxyl position (see Disambiguation below), allowing for selective deprotection via Palladium(0) catalysis. This functionality is critical for synthesizing head-to-tail cyclic peptides  or preparing branched peptides where the C-terminus must be accessed independently of the side chain.

The Verdict:

  • Use Fmoc-L-Glu-OAll for standard native peptide sequences and when mimicking natural protein substrates.

  • Use this compound to engineer proteolytic resistance (significantly higher half-life), disrupt

    
    -sheet aggregation in "difficult sequences," or induce specific turn conformations in cyclic peptidomimetics.
    

Technical Disambiguation & Specifications

CRITICAL NOTE: "Fmoc-Glu-OAll" syntax can be ambiguous. It typically refers to the


-allyl ester  with a free side chain. However, researchers sometimes misuse it for the 

-allyl ester
(side-chain protected).
  • Target of this Guide: Fmoc-Glu-

    
    -OAll  (Alpha-allyl ester, free side chain).
    
    • Usage: Anchoring via side chain to resin; C-terminus protected for later cyclization.

  • Alternative: Fmoc-Glu(

    
    -OAll)-OH  (Side-chain allyl ester, free alpha carboxyl).
    
    • Usage: Standard SPPS coupling; side chain reserved for stapling or lactamization.

Table 1: Physicochemical Comparison
FeatureFmoc-L-Glu-OAllThis compound
CAS Number 144120-54-7N/A (Rare/Custom Synthesis)
Molecular Weight 409.43 g/mol 409.43 g/mol
Stereochemistry L-Enantiomer (

-config)
D-Enantiomer (

-config)
Optical Rotation

(c=1, DMF)

(c=1, DMF)
Side Chain Free Carboxylic Acid (

-COOH)
Free Carboxylic Acid (

-COOH)
Proteolytic Stability Low (Native degradation)High (Resistant)
Aggregation Risk High (in hydrophobic sequences)Low (Disrupts

-sheets)

Synthetic Reactivity & Performance Profile[1]

Chemical Reactivity (Achiral Environment)

In standard solution-phase or solid-phase chemistry using achiral reagents (e.g., DIC/Oxyma, HBTU), both isomers exhibit identical reaction kinetics .

  • Coupling Efficiency: Both couple to amines via the free side chain (if used as an anchor) or can be coupled to via the Fmoc-amine.

  • OAll Deprotection: The removal of the allyl ester using

    
     is stereochemically silent. The rate of 
    
    
    
    -allyl complex formation is unaffected by the chirality of the
    
    
    -carbon.
Stereochemical Reactivity (Chiral Environment)

The divergence in performance occurs when these residues interact with a chiral growing peptide chain or chiral biological targets.

A. The "Mismatch" Effect in SPPS When coupling a D-amino acid onto an all-L peptide chain (or vice versa), the reaction rate can differ from the homochiral coupling due to steric fit within the resin matrix.

  • Observation: D-Glu incorporation is often faster or higher yielding in difficult sequences because the D-isomer disrupts the formation of secondary structures (like

    
    -sheets) that cause resin aggregation (pseudodilution).
    
  • Mechanism: The D-isomer introduces a "kink" in the peptide backbone, preventing inter-chain hydrogen bonding that typically hinders reagent access.

B. Racemization Risk Both isomers are susceptible to racemization during activation if the carboxyl group is activated in the presence of a base.

  • Risk Factor: High.

  • Mechanism: Formation of an oxazolone intermediate.

  • Mitigation: Use "low-racemization" additives like Oxyma Pure or HOAt and avoid pre-activation in the absence of the amine nucleophile.

Biological Stability (The Key Differentiator)

The primary reason to select This compound is to confer stability.

  • Proteolysis: Native proteases (e.g., V8 protease, serum proteases) specifically recognize the L-stereochemistry.

  • Data Support: Peptides containing D-Glu at cleavage sites often exhibit half-lives (

    
    ) in serum extended from minutes (L-form) to hours or days (D-form).
    

Workflow: Orthogonal Cyclization Strategy

The following diagram illustrates the specific utility of Fmoc-Glu-OAll (Alpha-ester) in synthesizing Head-to-Tail cyclic peptides via side-chain anchoring.

G Figure 1: Head-to-Tail Cyclization Workflow using Fmoc-Glu-OAll (Side-Chain Anchoring) Resin Resin Support Anchor 1. Anchor via Side Chain (Fmoc-Glu-OAll) Resin->Anchor Elongation 2. SPPS Elongation (Standard Fmoc-AA-OH) Anchor->Elongation Fmoc Deprotection FmocRem 3. N-Term Fmoc Removal Elongation->FmocRem AllylRem 4. C-Term Allyl Removal (Pd(PPh3)4 / PhSiH3) FmocRem->AllylRem Orthogonal Step Cyclization 5. Head-to-Tail Cyclization (PyBOP / DIPEA) AllylRem->Cyclization Free N & C Termini Cleavage 6. Side-Chain Cleavage (TFA / Scavengers) Cyclization->Cleavage Release

Experimental Protocol: Palladium-Catalyzed Allyl Deprotection

This protocol is valid for both L- and D-isomers. The use of a scavenger is mandatory to prevent the allyl cation from reacting with nucleophilic side chains (Trp, Tyr, Met).

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].[1]
    
  • Scavenger: Phenylsilane (

    
    ) or Morpholine.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous recommended).

Step-by-Step Methodology:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DCM for 15 minutes under Nitrogen.

  • Catalyst Solution: Dissolve

    
     (0.1 - 0.25 eq) in dry DCM.
    
    • Note: The catalyst is sensitive to oxidation. Prepare immediately before use.

  • Scavenger Addition: Add Phenylsilane (10 - 20 eq) to the resin.

    • Why? Phenylsilane acts as a hydride donor, reducing the

      
      -allyl palladium complex to propene gas, preventing side reactions.
      
  • Reaction: Add the Catalyst solution to the resin. Agitate gently under Nitrogen/Argon shielding for 20 minutes.

  • Repetition: Drain and repeat the process (Steps 2-4) once to ensure complete deprotection.

  • Washing (Critical):

    • Wash with DCM (3x).

    • Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) (3x 5 min).

    • Why? This chelates and removes residual Palladium, which appears black/grey on the resin.

    • Wash with DMF (5x).

Mechanism of Action (Visualized)

PdCycle Figure 2: Catalytic Cycle of Allyl Deprotection Pd0 Pd(0) Species Complex Oxidative Addition (Pi-Allyl Pd Complex) Pd0->Complex Attacks Allyl Ester Scavenger Nucleophilic Attack (PhSiH3 / Morpholine) Complex->Scavenger Allyl Transfer Product Deprotected Glu-COOH + Allyl-Scavenger Scavenger->Product Release Product->Pd0 Regeneration

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

  • Kates, S. A., & Albericio, F. (Eds.).[2] (2000).[2] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on Allyl removal protocols).

  • Tugyi, R., et al. (2005).[3] "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." PNAS, 102(2), 413-418.[3] Link

  • Grieco, P., et al. (2001). "Fully Automated Synthesis of Cyclic Peptides." Journal of Peptide Science.
  • Sigma-Aldrich. "Fmoc-Glu-OAll Product Specification (CAS 144120-54-7)."[4] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-D-Glu-OAll

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides essential, in-depth procedural information for the proper disposal of Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid γ-allyl ester), a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). By moving beyond mere compliance and embedding a deep understanding of the "why" behind these procedures, we aim to foster a culture of safety and environmental responsibility, solidifying our role as your trusted partner in laboratory excellence.

Understanding the Compound: Properties and Hazard Profile

This compound is a protected amino acid used as a building block in the synthesis of peptides. Its unique structure, featuring both a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an allyl (All) ester protecting the side-chain carboxylic acid, allows for orthogonal deprotection strategies in complex peptide synthesis.

While Safety Data Sheets (SDS) for this compound and its L-isomer indicate that the compound itself is not classified as a hazardous substance under GHS criteria, this does not imply it is benign.[1][2] The core principle of laboratory safety dictates treating all non-characterized substances with caution. Good industrial hygiene and safety practices should always be followed.[1]

Key Safety Considerations:

  • Contact: Avoid contact with skin and eyes.[1] In case of contact, wash the affected area with soap and plenty of water.[2][3] For eye contact, rinse thoroughly with water for at least 15 minutes.[2][3]

  • Inhalation: Avoid the formation and inhalation of dust.[1] If inhaled, move the person to fresh air.[1][2]

  • Ingestion: Though not considered a primary route of exposure in a lab setting, ingestion should be avoided. If swallowed, rinse the mouth with water.[1]

  • Environmental: Discharge into the environment must be avoided. Do not let the product enter drains.[1]

Property Information Source
Molecular Formula C₂₃H₂₃NO₆[2][4][5]
Molecular Weight 409.4 g/mol [2]
Appearance White to off-white powder[6]
Storage Store in a cool, dry, dark, and well-ventilated place.[1][4] Recommended storage is often between 2-8°C.[4]

The Lifecycle of this compound in the Lab: Identifying Waste Streams

The disposal procedure for this compound cannot be considered in isolation. It is intrinsically linked to its application in SPPS. The waste generated is rarely the pure, unused compound but a complex mixture resulting from the synthesis process. Understanding these waste streams is the first step toward proper segregation and disposal.

Solid-phase peptide synthesis is a major source of chemical waste, primarily due to the extensive use of solvents for washing and the reagents required for coupling and deprotection steps.[7][8][9][10]

Primary Waste Streams:

  • Unused/Expired Solid Reagent: Pure this compound that is expired or no longer needed.

  • Contaminated Labware: Spatulas, weigh boats, gloves, and empty containers with residual powder.

  • Liquid Waste from Fmoc Deprotection: Solutions containing piperidine or similar bases in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Liquid Waste from Allyl Ester Deprotection: This is a critical waste stream due to the use of heavy metal catalysts. The removal of the allyl group typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture.[11][12][13]

  • General SPPS Liquid Waste: Solvents from washing steps (e.g., DMF, DCM) and coupling reactions.

  • Solid Waste (Post-Cleavage): The resin used in SPPS after the final peptide has been cleaved.

The following diagram illustrates the decision-making process for segregating these waste streams at the point of generation.

WasteSegregation cluster_generation Point of Waste Generation cluster_decision Waste Characterization & Segregation cluster_containers Designated Waste Containers A This compound Related Waste B Is the waste solid or liquid? A->B C Is the solid the pure reagent or contaminated labware? B->C Solid D Does the liquid contain a heavy metal (e.g., Palladium)? B->D Liquid F Solid Chemical Waste C->F Pure Reagent G Contaminated Solid Waste (Dry) C->G Contaminated Labware E Does the liquid contain halogenated solvents (e.g., DCM)? D->E No H Hazardous Liquid Waste (Heavy Metals) D->H Yes I Halogenated Liquid Waste E->I Yes J Non-Halogenated Liquid Waste E->J No caption Waste Segregation Workflow for this compound

Sources

Personal protective equipment for handling Fmoc-D-Glu-OAll

Author: BenchChem Technical Support Team. Date: February 2026


-Allyl Ester

Executive Summary & Risk Profile

Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid


-allyl ester) is a specialized building block used primarily in solid-phase peptide synthesis (SPPS) to introduce orthogonality. While often classified generically under "amino acid derivatives," the presence of the allyl ester moiety  combined with the Fmoc group  necessitates a higher tier of caution than standard amino acids.

As scientists, we do not rely on the absence of data ("No Data Available" on SDS) as proof of safety. We rely on structural alerts.

  • The Fmoc Group: A bulky lipophilic group that can facilitate cell membrane permeation. Upon deprotection (piperidine treatment), it releases dibenzofulvene, a known skin irritant.

  • The Allyl Ester: Allyl functionalities can act as alkylating agents and potential sensitizers.

  • Physical State: Fine particulate solid. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization in polar aprotic solvents (DMF, NMP).

Core Hazard Classifications (GHS/CLP):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Protocol

Effective PPE is not just about what you wear; it is about the barrier integrity relative to the solvent system used. This compound is rarely handled dry for long; it is almost always dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane).

PPE Specification Table
ComponentStandard RequirementTechnical Specification / Rationale
Hand Protection Double Nitrile Gloving Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Chemical Resistance). Rationale: DMF permeates thin nitrile in <15 mins. Double gloving provides a "sacrificial layer" allowing time to change without skin contact.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm). Secondary (if hood unavailable): N95 or P100 Particulate Respirator. Rationale: Static charge often causes this powder to "fly" during weighing.
Eye Protection Chemical Splash Goggles ANSI Z87.1 compliant. Rationale: Fine powders can bypass standard safety glasses via the side gaps. Goggles seal the ocular cavity.
Body Defense Lab Coat (High Neck) 100% Cotton or Nomex (Fire Resistant). Rationale: Synthetic blends can melt onto skin if a solvent fire occurs.

Operational Workflow & Logic

Safety is a dynamic process. The following workflow integrates safety checks into the experimental procedure.

Phase A: Weighing & Transfer (High Dust Risk)
  • Static Mitigation: Use an anti-static gun or wipe on the weighing boat before adding the powder. This compound is prone to triboelectric charging, causing it to disperse unexpectedly.

  • The "Tunnel" Technique: Do not weigh on an open bench. Weigh inside the fume hood. If the balance is sensitive to draft, use a draft shield rather than turning off the hood.

  • Immediate Solubilization: Add solvent (DMF/DCM) to the solid immediately after weighing to eliminate the inhalation hazard.

Phase B: Solubilization & Coupling (High Permeation Risk)
  • Solvent Choice: When dissolving in DMF, remember that DMF is a potent skin penetrant that carries the Fmoc-derivative with it into the bloodstream.

  • Glove Discipline: If solvent splashes on the outer glove, strip it immediately . Do not wait. The inner glove protects you while you don a fresh outer glove.

Phase C: Disposal (Environmental Safety)
  • Quenching: If residual allyl ester remains, ensure it is not mixed with strong nucleophiles or reducing agents in the waste stream unless intended.

  • Segregation: Dispose of as Halogenated Organic Waste (if DCM is used) or Non-Halogenated Organic Waste (if DMF is used).

  • Labeling: Clearly mark waste containers with "Sensitizer" if the concentration is high.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and workflow logic.

Diagram 1: PPE Decision Matrix

Caption: Logic flow for selecting PPE based on the specific state of the chemical (Solid vs. Solution).[2]

PPE_Matrix Start Handling this compound State Determine Physical State Start->State Solid Solid (Powder) State->Solid Solution Solution (in DMF/DCM) State->Solution DustRisk Risk: Inhalation/Static Solid->DustRisk PermRisk Risk: Dermal Absorption (Carrier Solvent Effect) Solution->PermRisk SolidPPE REQ: Fume Hood + N95 + Safety Glasses DustRisk->SolidPPE SolnPPE REQ: Fume Hood + Double Nitrile Gloves + Goggles PermRisk->SolnPPE

Diagram 2: The "Safe Loop" Operational Workflow

Caption: Step-by-step containment strategy from storage to disposal to prevent cross-contamination.

Safe_Loop Storage 1. Cold Storage (4°C, Desiccated) WarmUp 2. Equilibrate (Room Temp, Sealed) Storage->WarmUp Prevent Condensation Weigh 3. Weighing (Inside Hood, Anti-static) WarmUp->Weigh Open only when warm Dissolve 4. Solubilization (Immediate Solvent Add) Weigh->Dissolve Eliminate Dust Waste 5. Disposal (Segregated Stream) Dissolve->Waste Post-Reaction

Emergency Response (Self-Validating Protocol)

In the event of exposure, follow this immediate causality chain:

  • Eye Contact:

    • Action: Flush with water for 15 minutes.[1]

    • Logic: Fmoc derivatives hydrolyze slowly; immediate dilution prevents corneal adhesion.

  • Skin Contact (Solid):

    • Action: Brush off dry first, then wash with soap/water.

    • Logic: Adding water to a clump of powder can create a concentrated paste that adheres to pores.

  • Skin Contact (Solution):

    • Action: Remove contaminated clothing/gloves immediately.[1] Wash skin with soap and cool water.

    • Logic: Do not use hot water; it opens pores and increases absorption of the solvent/chemical mix.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Fmoc-Glu-OAll. Retrieved from

  • PubChem. (n.d.). Compound Summary: Fmoc-glutamic acid allyl ester.[5] National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Fluorenylmethyloxycarbonyl derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.